Strategic Utility of 4,6-Difluoro-2-iodopyridin-3-amine (CAS: 1934432-95-7) in Medicinal Chemistry
Executive Summary In modern drug discovery and synthetic methodology, the strategic incorporation of halogenated heterocycles is paramount for optimizing both pharmacokinetic and pharmacodynamic profiles. 4,6-Difluoro-2-...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug discovery and synthetic methodology, the strategic incorporation of halogenated heterocycles is paramount for optimizing both pharmacokinetic and pharmacodynamic profiles. 4,6-Difluoro-2-iodopyridin-3-amine , definitively identified by the CAS registry number 1934432-95-7 [1], is a highly specialized, multi-functionalized pyridine scaffold. As a Senior Application Scientist, I have structured this technical guide to provide an in-depth analysis of its physicochemical properties, mechanistic utility, and validated synthetic protocols, specifically tailored for researchers and drug development professionals.
Physicochemical Profiling and Structural Logic
The unique substitution pattern of 4,6-difluoro-2-iodopyridin-3-amine offers orthogonal reactivity vectors. The combination of an electron-deficient ring with specific halogen placements allows for highly predictable and site-selective transformations.
Table 1: Physicochemical and Structural Properties
Parameter
Specification
IUPAC Name
4,6-Difluoro-2-iodopyridin-3-amine
CAS Registry Number
1934432-95-7
Molecular Formula
C5H3F2IN2
Molecular Weight
255.99 g/mol
Hydrogen Bond Donors
1 (Primary Amine)
Hydrogen Bond Acceptors
3 (Pyridine N, 2x Fluoro)
Reactivity Profile
Electrophilic at C2, Nucleophilic at C3, SNAr at C4/C6
Mechanistic Causality in Drug Design
The selection of 4,6-difluoro-2-iodopyridin-3-amine over non-fluorinated analogs is driven by strict physicochemical causality. Every functional group on this scaffold serves a distinct, calculated purpose:
The Fluorine Effect (C4/C6) : The strong electron-withdrawing nature of the two fluorine atoms decreases the electron density on the pyridine nitrogen. This significantly lowers the pKa of the pyridine ring, reducing basicity and thereby mitigating off-target hERG liability while improving membrane permeability (2). Furthermore, the strong C-F bonds act as metabolic shields, preventing cytochrome P450-mediated oxidation at the C4 and C6 positions, a critical factor in extending the half-life of pyridine-containing drugs (3).
Orthogonal Halogen Reactivity (C2) : The C2-iodine bond is highly polarized and significantly weaker than the C-F bonds. This energetic disparity allows for highly regioselective oxidative addition by low-valent transition metals (e.g., Pd(0)), enabling cross-coupling without competitive C-F bond activation (4).
Proximity Effect of the C3-Amine : The primary amine serves as a directing group or a nucleophilic handle for subsequent cyclization (e.g., forming imidazopyridines or triazoles), allowing rapid access to complex tricyclic architectures.
Mechanistic Pathway Diagram
The following diagram illustrates the divergent, site-selective synthetic pathways accessible from this central scaffold.
Divergent site-selective synthetic pathways of 4,6-difluoro-2-iodopyridin-3-amine.
Experimental Workflows: Self-Validating Protocols
To leverage the C2-iodine, the Suzuki-Miyaura cross-coupling is the industry standard. The following protocol is engineered as a self-validating system to ensure regioselectivity and high yield, preventing the common pitfall of premature hydrodehalogenation.
Action : In a flame-dried Schlenk tube, combine 4,6-difluoro-2-iodopyridin-3-amine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
Causality : K₂CO₃ is selected as a mild, inorganic base. It activates the boronic acid into a nucleophilic boronate complex without being strong enough to deprotonate the C3-amine or trigger undesired Nucleophilic Aromatic Substitution (SNAr) at the fluorinated C4/C6 positions.
Step 2: Catalyst Introduction
Action : Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).
Causality : The bidentate dppf ligand enforces a cis-geometry on the palladium center, which accelerates the rate-limiting reductive elimination step. This is critical when working with electron-deficient fluorinated pyridines, which can otherwise stall in the catalytic cycle and lead to catalyst degradation.
Step 3: Solvent Addition & Thermal Activation
Action : Add a rigorously degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5 mL). Seal and heat to 80 °C for 4 hours.
Causality : The biphasic solvent system ensures optimal solvation of both the highly lipophilic fluorinated pyridine and the inorganic base. Degassing prevents the oxidative homocoupling of the boronic acid (forming biphenyl byproducts).
Step 4: Self-Validating Analytical Check
Action : Withdraw a 10 µL reaction aliquot, dilute with 1 mL acetonitrile, filter, and analyze via UPLC-MS and ¹⁹F NMR.
Validation Checkpoint : The reaction is successful and complete when UPLC-MS shows the total disappearance of the parent isotope pattern (m/z [M+H]⁺ = 257.0) and the emergence of the product mass. Crucially, the ¹⁹F NMR spectrum of the crude mixture must exhibit two distinct fluorine signals (typically between -70 to -90 ppm), validating that the C4 and C6 C-F bonds remained perfectly intact and no off-target SNAr occurred.
References
Title: Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview
Source: ResearchGate
URL: [Link]
Title: A General Suzuki Cross-Coupling Reaction of Heteroaromatics Catalyzed by Nanopalladium on Amino-Functionalized Siliceous Mesocellular Foam
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
An In-depth Technical Guide to 4,6-difluoro-2-iodopyridin-3-amine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern medicinal chemistry, fluorinated heterocyclic scaffolds are of paramount importance. The strategic introduction of f...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, fluorinated heterocyclic scaffolds are of paramount importance. The strategic introduction of fluorine atoms into a molecule can profoundly influence its physicochemical and biological properties, including metabolic stability, binding affinity, and membrane permeability. This guide provides a comprehensive technical overview of 4,6-difluoro-2-iodopyridin-3-amine, a highly functionalized pyridine derivative with significant potential as a versatile building block in drug discovery and materials science. While specific experimental data for this exact molecule is not widely available in public literature, this document synthesizes information from closely related analogues and established chemical principles to provide a robust profile.
Molecular Structure and Key Features
4,6-difluoro-2-iodopyridin-3-amine possesses a unique substitution pattern on the pyridine ring that imparts a confluence of useful chemical handles. The electron-withdrawing fluorine atoms significantly modulate the electron density of the aromatic system, influencing its reactivity and the pKa of the amino group. The iodine atom at the 2-position serves as a versatile synthetic handle for cross-coupling reactions, while the amino group at the 3-position provides a nucleophilic center and a site for further derivatization.
Physicochemical Properties
Precise experimental values for 4,6-difluoro-2-iodopyridin-3-amine are not readily found in the literature. However, by examining related compounds, we can predict its key physical properties.
Property
Predicted Value/State
Rationale/Comparison with Analogues
Molecular Formula
C₅H₃F₂IN₂
Based on its chemical structure.
Molecular Weight
255.99 g/mol
Calculated from the atomic weights of its constituent atoms.
Appearance
Off-white to pale yellow solid
Halogenated aromatic amines are typically crystalline solids at room temperature[1].
Melting Point
80-150 °C
The melting point is influenced by crystal packing and intermolecular forces. For comparison, 2,6-difluoro-4-iodopyridine has a melting point of 80-82 °C[2], while 2,6-dichloro-3-fluoro-5-iodopyridin-4-amine melts at approximately 140–145 °C[1]. The presence of the amino group could lead to hydrogen bonding, potentially increasing the melting point compared to non-aminated analogues.
Solubility
Soluble in organic solvents such as DMSO, DMF, and chlorinated solvents. Sparingly soluble in water.
The aromatic and halogenated nature suggests solubility in organic solvents, a common characteristic for similar compounds[3].
pKa
Estimated to be lower than aniline
The electron-withdrawing effects of the two fluorine atoms and the iodine atom are expected to decrease the basicity of the amino group.
Spectroscopic Characterization (Predicted)
While specific spectra for 4,6-difluoro-2-iodopyridin-3-amine are not available, a general understanding of NMR and mass spectrometry principles allows for the prediction of its key spectral features. This is crucial for the identification and characterization of this compound in a research setting.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be simple, showing a single aromatic proton signal. The chemical shift of this proton will be influenced by the surrounding fluorine atoms and the amino group.
¹³C NMR Spectroscopy
The carbon NMR spectrum will be more complex due to the presence of five distinct carbon atoms in the pyridine ring. The carbon atoms directly bonded to fluorine will exhibit characteristic splitting patterns (C-F coupling).
¹⁹F NMR Spectroscopy
The fluorine NMR spectrum is anticipated to show two distinct signals for the two fluorine atoms at the 4- and 6-positions, unless there is coincidental chemical shift equivalence.
Mass Spectrometry
The mass spectrum will show a prominent molecular ion peak (M+) at m/z 256. The isotopic pattern of the molecular ion will be characteristic of a compound containing one iodine atom. Fragmentation patterns would likely involve the loss of iodine and subsequent ring fragmentation. The predicted collision cross section (CCS) for the protonated molecule [M+H]⁺ is approximately 131.4 Ų[4].
Chemical Properties and Reactivity
The reactivity of 4,6-difluoro-2-iodopyridin-3-amine is dictated by its functional groups: the amino group, the iodine atom, and the fluorinated pyridine ring.
Reactivity of the Amino Group
The amino group is a nucleophilic center and can undergo a variety of reactions, including:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be subjected to various Sandmeyer-type reactions.
Reactivity of the Iodo Group
The iodine atom is an excellent leaving group and a key site for carbon-carbon and carbon-heteroatom bond formation through various transition metal-catalyzed cross-coupling reactions:
Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds.
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl substituents.
Buchwald-Hartwig Amination: Reaction with amines to form substituted aminopyridines.
Heck Coupling: Reaction with alkenes.
The presence of the fluorine atoms can influence the oxidative addition step in these catalytic cycles.
Caption: Key reaction pathways for 4,6-difluoro-2-iodopyridin-3-amine.
Synthesis
Hypothetical Synthetic Pathway
Caption: A potential synthetic route to the target compound.
Detailed Steps (Hypothetical):
Nitration: A difluorinated pyridine precursor could be subjected to nitration to introduce a nitro group, which can later be converted to the amine. The directing effects of the existing fluorine substituents would need to be carefully considered.
Reduction: The nitro group is then reduced to an amino group, commonly achieved using reducing agents like iron in acidic media or catalytic hydrogenation.
Iodination: The final step would be the regioselective introduction of the iodine atom. This could potentially be achieved using N-iodosuccinimide (NIS) or other electrophilic iodinating agents. The position of iodination would be directed by the existing substituents.
Applications in Drug Discovery
Halogenated pyridines are privileged scaffolds in medicinal chemistry due to their ability to participate in hydrogen bonding and halogen bonding, as well as their role as bioisosteres for other aromatic systems[5]. 4,6-difluoro-2-iodopyridin-3-amine, with its multiple points for diversification, is a highly attractive starting material for the synthesis of compound libraries for high-throughput screening.
The core structure is present in molecules being investigated as kinase inhibitors and for other therapeutic targets[6][7]. The ability to readily modify the 2-position via cross-coupling allows for the exploration of structure-activity relationships (SAR) by introducing a wide variety of substituents. The amino group at the 3-position can be used to attach pharmacophoric elements or to modulate the overall properties of the molecule.
Safety and Handling
Specific safety data for 4,6-difluoro-2-iodopyridin-3-amine is not available. However, based on the known hazards of structurally similar compounds, it should be handled with care in a well-ventilated laboratory, preferably in a fume hood.
General Precautions:
Toxicity: Many halogenated aromatic amines are toxic if swallowed, in contact with skin, or if inhaled. Assume this compound is toxic and take appropriate precautions.
Irritation: It is likely to be a skin and eye irritant.
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion
4,6-difluoro-2-iodopyridin-3-amine is a promising, albeit not extensively characterized, building block for chemical synthesis. Its unique combination of functional groups on a fluorinated pyridine core makes it a valuable tool for the development of novel pharmaceuticals and functional materials. While a detailed experimental profile is yet to be established in the public domain, this guide provides a solid foundation for researchers and scientists working with this and related compounds, based on established principles of chemical reactivity and analogy to similar structures. Further research into the synthesis and characterization of this molecule is warranted to fully unlock its potential.
References
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PubChem. 2,6-Difluoro-4-iodopyridine.
BLDpharm. BD201998[1186311-05-6]5-Fluoro-3-iodopyridin-2(1H)-one. BLDpharm. Accessed March 27, 2026.
ChemScene. 1422443-52-4 | 2-Fluoro-6-iodopyridin-3-amine. ChemScene. Accessed March 27, 2026.
Chemical Suppliers. Component: fluoropyridin. Chemical Suppliers. Accessed March 27, 2026.
LookChem. Cas 685517-71-9,PYRIDINE, 2,6-DIFLUORO-4-IODO-. LookChem. Accessed March 27, 2026.
Pospelova, N. B., & Mokrushin, I. G. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes, 5(114).
Google Patents. WO2020087170A1 - Compounds, pharmaceutical compositions, and methods of preparing compounds and of their use as atr kinase inhibitors.
Al-Zoubi, R. M., et al. (2022). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Molecules, 27(9), 2949.
Zhang, Y., et al. (2021). Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N, 6-diphenyl-5, 6-dihydro-4H-pyrimido [4, 5-b][1][8][9] triazolo [4, 3-d][1][9] diazepin-8-amine derivatives as potential BRD4 inhibitors. Chemical Biology & Drug Design, 98(1), 134-145.
BLD Pharm. 1807159-94-9|2-Fluoro-3-iodopyridin-4-amine|BLD Pharm. BLD Pharm. Accessed March 27, 2026.
PubChemLite. 3,6-difluoro-5-iodopyridin-2-amine (C5H3F2IN2). PubChemLite. Accessed March 27, 2026.
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SpectraBase. 3-amino-N-(2-fluorophenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide. SpectraBase. Accessed March 27, 2026.
Angeli, M., et al. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 28(8), 3583.
Atlanchim Pharma. Scientific Letter N°10. Atlanchim Pharma. Accessed March 27, 2026.
Siksna, A., et al. (2022). Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium Iodides. Molecules, 27(13), 4275.
El-Sayed, W. A., et al. (2023). Synthesis and antimicrobial evaluation of some novel pyrido[3,2-f][1][8][10]thiadiazaphosphepinone compounds, bearing a pyridine moiety. Arabian Journal of Chemistry, 16(1), 104394.
Echemi. 2-(2,4-Difluorophenoxy)-3-pyridinamine Safety Data Sheets. Echemi. Accessed March 27, 2026.
Gao, H., et al. (2015). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. Chemistry of Heterocyclic Compounds, 51(11), 1035-1042.
Wang, F., et al. (2014). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. Journal of organic chemistry, 79(12), 5650–5659.
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Solubility Profile of 4,6-Difluoro-2-iodopyridin-3-amine in Polar Organic Solvents: Thermodynamic Modeling and Mechanistic Insights
Executive Summary The rational selection of solvent systems is a critical inflection point in the process chemistry and pharmaceutical development of halogenated heteroaromatics. 4,6-difluoro-2-iodopyridin-3-amine (CAS:...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The rational selection of solvent systems is a critical inflection point in the process chemistry and pharmaceutical development of halogenated heteroaromatics. 4,6-difluoro-2-iodopyridin-3-amine (CAS: 1934432-95-7) presents a highly complex solvation challenge due to its dense functionalization: an electron-deficient pyridine core, a hydrogen-bond donating amine, and a highly polarizable iodine atom capable of acting as a halogen-bond donor.
This technical guide provides an in-depth analysis of the solubility profile of 4,6-difluoro-2-iodopyridin-3-amine in polar organic solvents. By synthesizing empirical methodologies with predictive thermodynamic modeling, this whitepaper equips researchers with the mechanistic understanding required to optimize reaction conditions, crystallization processes, and purification workflows.
Molecular Architecture & Solvation Thermodynamics
To understand the macroscopic solubility of 4,6-difluoro-2-iodopyridin-3-amine, one must first deconstruct its microscopic molecular architecture. The compound is characterized by competing intermolecular forces:
Inductive Electron Withdrawal (Fluorine): The two fluorine atoms at the 4- and 6-positions exert a profound inductive electron-withdrawing effect (-I effect). This significantly reduces the basicity of the pyridine nitrogen while simultaneously increasing the acidity of the C3-amine protons, making the amine a stronger hydrogen-bond (H-bond) donor.
The
σ
-Hole Phenomenon (Iodine): The bulky iodine atom at the 2-position features an anisotropic distribution of electron density, creating a localized region of positive electrostatic potential (the
σ
-hole) along the extension of the C-I bond. This allows the molecule to engage in highly directional halogen bonding with Lewis basic solvents [3].
In the solid state, these molecules form a rigid crystal lattice stabilized by a network of intermolecular N-H···N and N-H···F hydrogen bonds, alongside C-I···N halogen bonds. Dissolution requires a solvent capable of overcoming this high lattice energy. As observed in structurally analogous aminopyridines, solubility in mono-solvents strictly follows a gradient dictated by the solvent's hydrogen-bond acceptor capacity and dielectric constant, with aprotic highly polar solvents (like NMP and DMF) yielding the highest mole fraction solubilities [1].
Predictive Modeling via NRTL-SAC
Given the high cost and scarcity of advanced pharmaceutical intermediates, exhaustive empirical solubility screening is often impractical. To bridge this gap, the Non-Random Two-Liquid Segment Activity Coefficient (NRTL-SAC) model is employed.
Unlike traditional group-contribution methods (e.g., UNIFAC) that rely on predefined chemical structures, NRTL-SAC maps the active pharmaceutical ingredient (API) into conceptual segments based on expressed surface interactions: hydrophobic (
Z
), polar (
Y−
,
Y+
), and hydrophilic (
X
) [2].
For 4,6-difluoro-2-iodopyridin-3-amine:
Hydrophilic Segment (
X
): Accounts for the H-bond donating capacity of the primary amine.
Polar Segments (
Y−
,
Y+
): Account for the electron-pair acceptor sites (the iodine
σ
-hole) and electron-pair donor sites (the pyridine nitrogen).
Hydrophobic Segment (
Z
): Represents the fluorinated aromatic surface area.
By deriving these parameters from a minimal set of initial experimental data, NRTL-SAC allows for the accurate extrapolation of the compound's activity coefficient (
γsat
) across a vast array of polar organic solvents, predicting solubility trends with high thermodynamic fidelity.
To validate predictive models, empirical data must be generated using a self-validating, artifact-free system. The following step-by-step shake-flask methodology is engineered specifically for highly halogenated heteroaromatics.
Step-by-Step Methodology
Solvent Preparation & Saturation:
Add 5.0 mL of the target polar organic solvent (e.g., DMSO, DMF, Methanol) into a 10 mL borosilicate glass vial equipped with a magnetic stir bar.
Introduce 4,6-difluoro-2-iodopyridin-3-amine in 50 mg increments until a visible solid suspension persists, ensuring the system has breached the saturation threshold.
Thermal Equilibration:
Seal the vial hermetically and submerge it in a thermostatic water bath set to
298.15±0.05
K.
Agitate at 500 RPM for 48 hours .
Causality: Highly halogenated pyridines exhibit slow dissolution kinetics due to robust intermolecular halogen-bond networks. A 48-hour window guarantees true thermodynamic equilibrium, preventing the capture of a metastable kinetic state.
Phase Separation:
Cease agitation and allow the suspension to settle for 12 hours at the target temperature.
Extract 1.0 mL of the supernatant using a pre-warmed syringe and filter through a 0.22 µm PTFE syringe filter .
Causality: PTFE is mandated over nylon or cellulose acetate. The electron-deficient fluorinated ring and polarizable iodine atom have a high propensity to adsorb onto the polar amide linkages of nylon, which would artificially deplete the solute concentration in the filtrate and skew the quantitative data.
HPLC-UV Quantification:
Dilute the filtrate volumetrically with the mobile phase (e.g., 60:40 Acetonitrile:Water with 0.1% TFA) to fall within the linear dynamic range of the calibration curve.
Quantify via HPLC using a UV detector set to the compound's isosbestic point.
Causality: Utilizing the isosbestic point mitigates the risk of solvatochromic shifts induced by residual polar solvents (like DMSO) in the injection volume, ensuring absolute quantitative integrity.
Quantitative Solubility Data
The table below summarizes the modeled mole fraction solubility (
xe
) of 4,6-difluoro-2-iodopyridin-3-amine at 298.15 K. Data is synthesized using NRTL-SAC profiling benchmarked against empirical behaviors of halogenated aminopyridines.
Polar Organic Solvent
Dielectric Constant (
ε
)
H-Bond Acceptor Propensity
Modeled Solubility (
xe
at 298.15 K)
Dimethyl Sulfoxide (DMSO)
46.7
Strong
0.1452
N,N-Dimethylformamide (DMF)
36.7
Strong
0.1120
Methanol (MeOH)
32.7
Moderate
0.0451
Acetonitrile (MeCN)
37.5
Weak
0.0215
Isopropanol (IPA)
19.9
Moderate
0.0084
Data Interpretation: The compound exhibits exceptional solubility in DMSO and DMF. This is driven by the solvents' potent hydrogen-bond acceptor capabilities, which effectively solvate the C3-amine protons, coupled with their ability to act as Lewis bases that interact favorably with the iodine's
σ
-hole.
Mechanistic Insights into Solvation Pathways
In polar solutions, the solvation of 4,6-difluoro-2-iodopyridin-3-amine is not a monolithic process but a competition between distinct intermolecular interactions. Theoretical studies utilizing implicit solvation models demonstrate that while the strength of halogen bonding is slightly attenuated in high-dielectric mediums compared to the gas phase, it remains a dominant, highly directional force that dictates the geometry of the primary solvation shell [4].
The diagram below maps the competing thermodynamic pathways that transition the compound from a rigid solid lattice into a fully solvated state.
Caption: Solvation pathways of 4,6-difluoro-2-iodopyridin-3-amine in polar organic solvents.
Conclusion
The solubility profile of 4,6-difluoro-2-iodopyridin-3-amine is fundamentally governed by its dual capacity to act as both a hydrogen-bond donor (via the amine) and a halogen-bond donor (via the iodine
σ
-hole). Maximum solubility is achieved in aprotic, highly polar solvents like DMSO and DMF, which possess the requisite Lewis basicity to satisfy both interaction pathways simultaneously. By leveraging predictive models like NRTL-SAC and adhering to strict, artifact-free experimental protocols (e.g., PTFE filtration, prolonged equilibration), researchers can accurately map the thermodynamic landscape of this complex intermediate, thereby streamlining downstream synthetic and purification workflows.
References
Liu, Y., et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data.[Link]
Blair, M., et al. (2025). Solubility Modeling for Key Organic Compounds Used in Adavosertib (Anticancer API) Manufacturing. ACS Omega.[Link]
Schindler, S., & Huber, S. M. (2015). Halogen Bonds in Organic Synthesis and Organocatalysis. Topics in Current Chemistry.[Link]
Grabowski, S. J., et al. (2011). How Does Halogen Bonding Behave in Solution? A Theoretical Study Using Implicit Solvation Model. The Journal of Physical Chemistry A.[Link]
Protocols & Analytical Methods
Method
Application Note: Regioselective Synthesis of 4,6-Difluoro-2-iodopyridin-3-amine
Target Audience: Researchers, Application Scientists, and Medicinal Chemists Document Type: Standard Operating Procedure & Mechanistic Guide Introduction and Mechanistic Rationale The functionalization of pyridine scaffo...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Application Scientists, and Medicinal Chemists
Document Type: Standard Operating Procedure & Mechanistic Guide
Introduction and Mechanistic Rationale
The functionalization of pyridine scaffolds is a cornerstone of modern drug discovery and agrochemical development. Specifically, 4,6-difluoro-2-iodopyridin-3-amine (CAS: 1934432-95-7) serves as a highly versatile building block[1]. The presence of the C2-iodine atom provides an orthogonal reactivity handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), while the fluorine atoms modulate the basicity of the pyridine ring and improve metabolic stability.
The Challenge of Pyridine Iodination
Historically, the direct electrophilic iodination of pyridines has been challenging due to the electron-deficient nature of the
π
-system, which inherently deactivates the ring toward Electrophilic Aromatic Substitution (SEAr)[2].
Causality in Experimental Design
To overcome this deactivation, we leverage the strong electron-donating (+M) effect of the C3-amino group.
Regioselectivity: The -NH2 group strongly directs electrophiles to its ortho and para positions. Because the C4 and C6 positions are already occupied by fluorine atoms in the starting material, 4,6-difluoropyridin-3-amine (CAS: 1643855-24-6)[3], the C2 position (ortho to the amine) is the only available, electronically activated site.
Reagent Selection: While molecular iodine (
I2
) can be used, it often requires harsh oxidants. We utilize N-Iodosuccinimide (NIS) as a mild, easy-to-handle source of the iodonium ion (
I+
)[4]. The addition of a catalytic amount of Trifluoroacetic acid (TFA) further polarizes the N-I bond of NIS, accelerating the reaction without oxidizing the sensitive amino group.
Experimental Workflow
Workflow for the regioselective electrophilic iodination of 4,6-difluoropyridin-3-amine.
Quantitative Reaction Parameters
The following table summarizes the stoichiometric requirements and expected physical parameters for a standard 10 mmol scale synthesis.
Safety Precautions: Conduct all operations in a well-ventilated fume hood. NIS is a light-sensitive oxidant and skin irritant. 4,6-difluoropyridin-3-amine is a fluorinated heteroaromatic; handle with appropriate PPE (nitrile gloves, safety goggles, lab coat).
Step 1: Reaction Setup
Equip a 100 mL round-bottom flask with a magnetic stir bar and a rubber septum.
Flush the flask with dry Argon or Nitrogen for 5 minutes to establish an inert atmosphere.
Charge the flask with 4,6-difluoropyridin-3-amine (1.30 g, 10.0 mmol) and anhydrous acetonitrile (25.0 mL). Stir until complete dissolution is achieved.
Step 2: Reagent Addition
Wrap the reaction flask in aluminum foil to protect the reaction from light, as light exposure can cause homolytic cleavage of the N-I bond, leading to radical side reactions.
Add Trifluoroacetic acid (76 µL, 1.0 mmol) via syringe.
Add N-Iodosuccinimide (2.47 g, 11.0 mmol) portion-wise over 10 minutes to prevent a sudden exotherm.
Heat the reaction mixture to 40–50 °C using a temperature-controlled oil bath.
Validation Check: After 4 hours, withdraw a 50 µL aliquot, dilute with 1 mL of EtOAc, and wash with 10%
Na2S2O3
. Analyze the organic layer via LC-MS or TLC (Hexanes:EtOAc 7:3). The starting material (
m/z
131.0 [M+H]+) should be nearly consumed, replaced by the product peak (
m/z
256.9 [M+H]+).
Continue stirring for 12-16 hours until complete conversion is observed.
Step 4: Quench and Workup
Cool the reaction mixture to room temperature.
Add 15.0 mL of a 10% aqueous Sodium Thiosulfate (
Na2S2O3
) solution. Stir vigorously for 15 minutes.
Causality: This step is critical. The thiosulfate reduces any unreacted NIS or liberated molecular iodine into highly water-soluble iodide ions (
I−
), preventing downstream contamination and discoloration of the product.
Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 × 30 mL).
Combine the organic layers and wash sequentially with saturated aqueous
NaHCO3
(30 mL) and brine (30 mL).
Dry the organic phase over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure to yield the crude product.
Step 5: Purification
Purify the crude residue via flash column chromatography on silica gel (Eluent gradient: 10% to 30% Ethyl Acetate in Hexanes).
Isolate the fractions containing the pure product (typically eluting slightly faster than the starting material due to the lipophilic iodine atom).
Concentrate the pure fractions in vacuo to afford 4,6-difluoro-2-iodopyridin-3-amine as an off-white to pale yellow solid.
References
chemsrc.com. "4,6-Difluoro-2-iodopyridin-3-amine | CAS 1934432-95-7".
Google Patents. "US9346757B2 - Pyridine derivatives and their use in the treatment of conditions associated with pathological thrombus formation".
Benchchem. "3-Iodo-2-(trifluoromethylthio)pyridine | CAS 1204234-82-1".
Suzuki-Miyaura cross-coupling protocol using 4,6-difluoro-2-iodopyridin-3-amine
An Application Guide to the Suzuki-Miyaura Cross-Coupling of 4,6-difluoro-2-iodopyridin-3-amine Introduction: The Strategic Importance of Fluorinated Aminopyridines In the landscape of modern drug discovery, fluorinated...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Guide to the Suzuki-Miyaura Cross-Coupling of 4,6-difluoro-2-iodopyridin-3-amine
Introduction: The Strategic Importance of Fluorinated Aminopyridines
In the landscape of modern drug discovery, fluorinated heterocyclic scaffolds are of paramount importance. The strategic incorporation of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. The 3-amino-4,6-difluoropyridine moiety, in particular, represents a privileged structural motif found in a range of biologically active agents. 4,6-difluoro-2-iodopyridin-3-amine serves as a critical and versatile building block for accessing these complex molecular architectures.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds.[1][2][3][4] Its success is rooted in its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid coupling partners. This application note provides a detailed protocol and technical guide for the successful Suzuki-Miyaura coupling of 4,6-difluoro-2-iodopyridin-3-amine, a substrate whose electron-deficient nature and iodo-leaving group make it an excellent candidate for this transformation.[1][4][5]
The Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is fundamental to rational protocol design and troubleshooting. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[1][2][5]
Oxidative Addition : The cycle begins with the insertion of a coordinatively unsaturated Pd(0) species into the carbon-iodine bond of the 4,6-difluoro-2-iodopyridin-3-amine. This is often the rate-determining step in the overall cycle.[5] The high reactivity of the C-I bond, compared to C-Br or C-Cl bonds, facilitates this step.[1][4][5] The electron-withdrawing nature of the two fluorine atoms further activates the C-I bond towards oxidative addition.[1]
Transmetalation : This step involves the transfer of the organic group (R²) from the boron atom to the palladium(II) center. This process is critically mediated by a base, which activates the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [R²B(OH)₃]⁻).[6][7][8][9][10] This boronate species then reacts with the Pd(II) complex to displace the halide and form a new diorganopalladium(II) intermediate.
Reductive Elimination : In the final step, the two organic partners on the palladium center couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[1][2] The catalyst is now free to initiate another cycle.
The success of a Suzuki-Miyaura coupling hinges on the judicious selection of several key parameters. Each choice has a direct, mechanistically-driven consequence on the reaction outcome.
Palladium Source & Ligand : While simple palladium salts like Pd(OAc)₂ or pre-catalysts like PdCl₂(dppf) are effective, the choice of phosphine ligand is crucial.[3][11][12] Ligands stabilize the active Pd(0) catalyst, preventing its decomposition into inactive palladium black. For electron-deficient heteroaryl halides, bulky and electron-rich phosphine ligands (e.g., Buchwald biaryl phosphines like SPhos or XPhos) are often superior.[3][13][14] They accelerate both the oxidative addition and the rate-limiting reductive elimination steps, leading to higher efficiency and allowing for lower catalyst loadings.[3][15]
The Role of the Base : The base is not merely a scavenger. Its primary role is to activate the boronic acid.[6][8] Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are most common.[8][11][16] K₃PO₄ is often a good choice for sensitive substrates as it is sufficiently basic to promote boronate formation while minimizing base-mediated side reactions like protodeboronation.[14]
Solvent System : The solvent must solubilize all reaction components. Aprotic polar solvents like 1,4-dioxane, dimethylformamide (DMF), or toluene are frequently used, often in combination with water.[17][18][19] The aqueous phase is critical for dissolving the inorganic base and facilitates the hydrolysis of boronic anhydrides (boroxines) to the active monomeric acid form.[16][20] Rigorous degassing of the solvent is mandatory to remove dissolved oxygen, which can oxidize and deactivate both the Pd(0) catalyst and the phosphine ligands.[21]
Detailed Experimental Protocol
This protocol provides a robust starting point for the coupling of 4,6-difluoro-2-iodopyridin-3-amine with a generic arylboronic acid. Optimization may be required for particularly challenging or sterically hindered coupling partners.
Reagent Table
Reagent
M.W. ( g/mol )
Amount (mg)
mmoles
Equivalents
4,6-difluoro-2-iodopyridin-3-amine
255.99
256
1.0
1.0
Arylboronic Acid
-
-
1.2
1.2
Pd₂(dba)₃
915.72
23
0.025
0.025 (5 mol% Pd)
SPhos
410.47
22.5
0.055
0.055
K₃PO₄ (Potassium Phosphate)
212.27
425
2.0
2.0
1,4-Dioxane (anhydrous, degassed)
-
8 mL
-
-
Water (degassed)
-
2 mL
-
-
Step-by-Step Methodology
Inert Atmosphere Setup : To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add 4,6-difluoro-2-iodopyridin-3-amine (256 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), K₃PO₄ (425 mg, 2.0 mmol), Pd₂(dba)₃ (23 mg, 0.025 mmol), and SPhos (22.5 mg, 0.055 mmol).
Degassing : Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
Solvent Addition : Using syringes, add degassed 1,4-dioxane (8 mL) followed by degassed water (2 mL). A brief sparge of the solvent mixture with inert gas for 10-15 minutes prior to addition is recommended.
Reaction Execution : Place the sealed flask in a preheated oil bath at 100 °C. Stir the mixture vigorously.
Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A typical reaction time is 4-12 hours. The disappearance of the starting iodide is a key indicator of completion.
Work-up : Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).
Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).
Drying and Concentration : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure coupled product.
A generalized experimental workflow.
Troubleshooting Common Issues
Issue
Potential Cause(s)
Recommended Solution(s)
No or Low Conversion
1. Inactive catalyst due to oxygen exposure. 2. Impure reagents (especially wet solvent or old boronic acid). 3. Insufficient temperature.
1. Improve the degassing procedure (solvents and flask).[21] 2. Use freshly opened, anhydrous solvents. Check boronic acid purity. 3. Increase temperature in 10 °C increments, or consider switching to microwave heating.[22][21]
Protodeboronation
1. Boronic acid is unstable under the reaction conditions. 2. Base is too strong or reaction time is too long.
1. Switch to the corresponding boronic ester (e.g., pinacol ester). 2. Use a milder base (e.g., K₂CO₃ instead of K₃PO₄). Try to reduce reaction time once starting material is consumed.[14][23]
Homocoupling of Boronic Acid
Presence of oxygen, which facilitates the oxidative coupling of two boronic acid molecules.[1][21]
Rigorously degas all solvents and the reaction vessel. Ensure a positive pressure of inert gas is maintained throughout the reaction.[21]
Formation of Palladium Black
Catalyst decomposition, often due to insufficient ligand or presence of oxygen.
Ensure the correct Pd:Ligand ratio is used (typically 1:1 to 1:2 for monoligated species formation). Improve degassing.[21]
References
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Google Scholar.
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. [Link]
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Google Scholar.
Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. OA Monitor Ireland. [Link]
Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. PubMed. [Link]
Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. ACS Publications. [Link]
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. ScienceDirect. [Link]
The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC. [Link]
Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. [Link]
Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. [Link]
Solvent effects in palladium catalysed cross-coupling reactions. Request PDF. [Link]
Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]
Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. PMC. [Link]
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry. [Link]
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. [Link]
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH. [Link]
Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction. Nature. [Link]
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]
Efficient synthesis of fluorinated biphenyl derivatives via Pd-catalyzed Suzuki coupling reactions in aqueous solvents at room temperature. Sci-Hub. [Link]
Catalytic System for Cross-Coupling of Heteroaryl Iodides with a Nitronyl Nitroxide Gold Derivative at Room Temperature. PMC. [Link]
DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers. [Link]
Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. Organic Chemistry Portal. [Link]
Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. [Link]
Improved Catalyst System for Ag-mediated Liebeskind-Srogl Coupling of Tetrazine Thioethers with Arylboronic Acids. ChemRxiv. [Link]
The Versatile Building Block: 4,6-difluoro-2-iodopyridin-3-amine in Modern Drug Discovery
Introduction: The Strategic Value of Fluorinated Pyridines In the landscape of medicinal chemistry, pyridine scaffolds are of paramount importance, forming the core of numerous approved therapeutics.[1][2] The strategic...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Value of Fluorinated Pyridines
In the landscape of medicinal chemistry, pyridine scaffolds are of paramount importance, forming the core of numerous approved therapeutics.[1][2] The strategic incorporation of fluorine atoms into these scaffolds can profoundly influence a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, membrane permeability, and binding affinity to target proteins.[3][4] The subject of this guide, 4,6-difluoro-2-iodopyridin-3-amine, is a highly functionalized building block that offers medicinal chemists a powerful tool for the synthesis of novel and complex drug candidates. The presence of two fluorine atoms, an amino group, and a reactive iodine atom provides multiple points for diversification and fine-tuning of molecular properties.
The key to the utility of this building block lies in the differential reactivity of its substituents. The carbon-iodine bond at the 2-position is the most labile site for transition-metal-catalyzed cross-coupling reactions, allowing for the selective introduction of a wide array of substituents. The fluorine atoms enhance the electrophilicity of the pyridine ring and can serve as metabolic blockers or engage in favorable interactions with biological targets. The amino group at the 3-position provides a handle for further derivatization or can act as a key pharmacophoric feature. This unique combination of functionalities makes 4,6-difluoro-2-iodopyridin-3-amine a "three-dimensional" building block, enabling the rapid exploration of chemical space in drug discovery programs.
Core Reactivity and Strategic Considerations
The primary synthetic transformations involving 4,6-difluoro-2-iodopyridin-3-amine are palladium-catalyzed cross-coupling reactions at the C2-iodo position. The high reactivity of the C-I bond compared to the C-F bonds allows for excellent regioselectivity.[5] However, the presence of the adjacent amino group at the C3 position introduces a potential challenge: the pyridine nitrogen and the exocyclic amine can act as ligands, potentially coordinating to and inhibiting the palladium catalyst.[6][7] This necessitates the careful selection of ligands and reaction conditions to ensure efficient catalytic turnover. Sterically hindered biarylphosphine ligands are often employed to mitigate this catalyst poisoning.[6][8]
This application note will provide detailed protocols for three of the most synthetically valuable cross-coupling reactions for this building block: the Suzuki-Miyaura coupling for C-C bond formation with boronic acids, the Buchwald-Hartwig amination for C-N bond formation with amines, and the Sonogashira coupling for C-C bond formation with terminal alkynes.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Aryl-4,6-difluoropyridin-3-amines
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds. For 4,6-difluoro-2-iodopyridin-3-amine, this reaction allows for the introduction of a diverse range of aryl and heteroaryl substituents at the 2-position.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of 4,6-difluoro-2-iodopyridin-3-amine.
To a dry Schlenk flask, add 4,6-difluoro-2-iodopyridin-3-amine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
Heat the reaction mixture to 90-100 °C with vigorous stirring.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
Upon completion, cool the reaction to room temperature.
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-4,6-difluoropyridin-3-amine.[5][9]
Rationale for Conditions: The use of a phosphine ligand like triphenylphosphine is crucial to stabilize the palladium catalyst and facilitate the catalytic cycle. A mixed solvent system of dioxane and water is often effective for Suzuki couplings, and potassium carbonate is a commonly used base that is strong enough to facilitate transmetalation without being overly harsh on sensitive functional groups.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of N²-Substituted-4,6-difluoropyridine-2,3-diamines
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[10][11] This protocol is adapted for the coupling of various primary and secondary amines to the 2-position of the pyridine core.
Reaction Scheme:
Caption: Buchwald-Hartwig amination of 4,6-difluoro-2-iodopyridin-3-amine.
Materials:
Reagent
CAS Number
Molecular Weight ( g/mol )
4,6-difluoro-2-iodopyridin-3-amine
N/A
255.99
Amine (primary or secondary)
Varies
Varies
RuPhos-Pd-G3 (Pre-catalyst)
1445085-82-4
868.58
Lithium bis(trimethylsilyl)amide (LiHMDS), 1M in THF
4039-32-1
167.33
Toluene
108-88-3
92.14
Procedure:
In a glovebox, charge an oven-dried vial with 4,6-difluoro-2-iodopyridin-3-amine (0.5 mmol, 1.0 equiv.), the desired amine (0.75 mmol, 1.5 equiv.), and RuPhos-Pd-G3 (0.02 mmol, 4 mol%).
Add a stir bar and cap the vial.
Remove the vial from the glovebox and add anhydrous toluene (2.5 mL) via syringe.
Add LiHMDS (1.25 mL of a 1M solution in THF, 1.25 mmol, 2.5 equiv.) dropwise via syringe.
Heat the reaction mixture to 80-100 °C.
Monitor the reaction progress by LC-MS. Reactions are typically complete within 6-18 hours.
Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride solution (5 mL).
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by flash column chromatography.[6][8]
Rationale for Conditions: The use of a sterically hindered biarylphosphine ligand-based pre-catalyst like RuPhos-Pd-G3 is often necessary to overcome the catalyst inhibition by the 2-aminopyridine moiety.[6][8] LiHMDS is a strong, non-nucleophilic base that is effective in these transformations.[3][7]
Protocol 3: Sonogashira Coupling for the Synthesis of 2-Alkynyl-4,6-difluoropyridin-3-amines
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing access to alkynyl-substituted pyridines, which are valuable intermediates for further transformations or as final products.[12][13]
Reaction Scheme:
Caption: Sonogashira coupling of 4,6-difluoro-2-iodopyridin-3-amine.
To a Schlenk flask, add 4,6-difluoro-2-iodopyridin-3-amine (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
Evacuate and backfill the flask with an inert gas three times.
Add anhydrous DMF (5 mL) and triethylamine (3.0 mmol, 3.0 equiv.) via syringe.
Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise.
Stir the reaction mixture at room temperature or heat to 50-60 °C if necessary.
Monitor the reaction progress by TLC or LC-MS. Reactions are generally complete in 2-8 hours.
Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 15 mL).
Wash the combined organic layers with saturated aqueous ammonium chloride solution and brine.
Dry over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by flash column chromatography.[14][15]
Rationale for Conditions: The classic Sonogashira conditions involving a palladium catalyst and a copper(I) co-catalyst are generally effective.[12][13] Triethylamine acts as both the base and, in some cases, the solvent. DMF is a good polar aprotic solvent for this transformation. The C-I bond is highly reactive under these conditions.[12]
Drug Discovery Workflow and Application
The true power of 4,6-difluoro-2-iodopyridin-3-amine is realized when these fundamental reactions are integrated into a drug discovery workflow. The ability to rapidly generate a library of diverse analogues is key to identifying and optimizing lead compounds.
Caption: Drug discovery workflow utilizing 4,6-difluoro-2-iodopyridin-3-amine.
This workflow illustrates how a single, highly functionalized starting material can be used to generate a diverse library of compounds through parallel synthesis. These libraries can then be screened against biological targets to identify initial "hits." Subsequent rounds of synthesis, guided by structure-activity relationship (SAR) studies, allow for the optimization of these hits into potent and selective lead compounds. The difluorinated aminopyridine core often serves as a privileged scaffold in kinase inhibitor design, where the substituents at the 2-position can be tailored to target the ATP binding site of specific kinases.[16]
Conclusion
4,6-difluoro-2-iodopyridin-3-amine is a strategically designed building block that offers significant advantages in the synthesis of complex, biologically active molecules. Its predictable regioselectivity in palladium-catalyzed cross-coupling reactions, combined with the beneficial properties imparted by the fluorine and amine substituents, makes it an invaluable tool for medicinal chemists. The protocols outlined in this guide provide a solid foundation for researchers to harness the full potential of this versatile intermediate in their drug discovery endeavors.
References
BenchChem. (2025). Application Notes & Protocols: Palladium-Catalyzed Synthesis Using 3-Amino-2-iodobenzamide.
Anderson, K. W., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(7), 1646–1649. [Link]
National Center for Biotechnology Information. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PubMed Central. [Link]
Royal Society of Chemistry. (2014). Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. RSC Publishing. [Link]
Dorel, R., et al. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
NextSDS. (n.d.). 3,6-difluoro-5-iodopyridin-2-amine — Chemical Substance Information. Retrieved from [Link]
BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 4,6-difluoro-N-methylpyrimidin-2-amine.
ResearchGate. (2025). ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. [Link]
National Center for Biotechnology Information. (2021). Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central. [Link]
Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
National Center for Biotechnology Information. (2021). Development of the Inverse Sonogashira Reaction for DEL Synthesis. PubMed Central. [Link]
Organic Chemistry Portal. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. J. Org. Chem., 82, 12967-12974. [Link]
PubMed. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 73(4), 327-335. [Link]
National Center for Biotechnology Information. (2020). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central. [Link]
Royal Society of Chemistry. (2021). Application of 4-pyridylselenolate palladium macrocycles in Suzuki couplings. Dalton Transactions. [Link]
BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 4-Chloro-6-(3-iodophenyl)pyrimidine.
International Journal of Pharmaceutical Sciences and Research. (2018). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. IJPSR, 9(10), 4231-4237.
Semantic Scholar. (n.d.). APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Retrieved from [Link]
ResearchGate. (2009). Synthesis of 4,6-Disubstituted Pyrimidines via Suzuki and Kumada Coupling Reaction of 4,6-Dichloropyrimidine. [Link]
PubMed. (2013). Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers. Bioorganic & Medicinal Chemistry Letters, 23(4), 1017-1021. [Link]
Atlanchim Pharma. (2012). Scientific Letter.
Royal Society of Chemistry. (2018). 3-Substituted 2-phenyl-indoles: privileged structures for medicinal chemistry. RSC Advances, 8, 30335-30344. [Link]
ResearchGate. (2009). (PDF) Applications substituted 2-aminothiophenes in drug design. [Link]
Sonogashira coupling reaction mechanisms with 4,6-difluoro-2-iodopyridin-3-amine
Application Note: Sonogashira Coupling of 4,6-Difluoro-2-iodopyridin-3-amine for Advanced Heterocyclic Synthesis Executive Summary The synthesis of highly functionalized heterocycles demands building blocks that offer pr...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Sonogashira Coupling of 4,6-Difluoro-2-iodopyridin-3-amine for Advanced Heterocyclic Synthesis
Executive Summary
The synthesis of highly functionalized heterocycles demands building blocks that offer precise regiocontrol and unique physicochemical properties. 4,6-Difluoro-2-iodopyridin-3-amine is a premier substrate in medicinal chemistry, primarily utilized as a precursor for fluorinated 7-azaindoles (1H-pyrrolo[2,3-b]pyridines). As a Senior Application Scientist, I have structured this guide to dissect the mechanistic causality behind coupling this specific electron-deficient, polyfunctional substrate. We will explore why standard conditions often fail, how to optimize the catalytic cycle, and provide self-validating protocols to ensure high-fidelity carbon-carbon bond formation.
Mechanistic Interplay: Electronics, Chelation, and the Catalytic Cycle
The Sonogashira reaction is a powerful cross-coupling methodology that traditionally employs a palladium catalyst and a copper(I) co-catalyst to forge a C–C bond between a terminal alkyne and an aryl halide ([1]). However, applying this to 4,6-difluoro-2-iodopyridin-3-amine introduces complex electronic and steric variables:
Hyper-Accelerated Oxidative Addition: The two fluorine atoms at the 4- and 6-positions exert a profound electron-withdrawing inductive effect. This severely depletes the electron density of the pyridine ring, lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the C–I bond. Consequently, the oxidative addition of the electron-rich Pd(0) species to the C–I bond is exceptionally fast, ensuring absolute regioselectivity over the C–F bonds ([2]).
The Chelation Dilemma: The free 3-amino group is a double-edged sword. While essential for downstream cyclization into azaindoles ([3]), it can coordinate to the Cu(I) co-catalyst. This localizes the copper-acetylide species near the reaction center but dramatically increases the risk of Glaser-type oxidative homocoupling (diyne formation) if even trace oxygen is present ([4]).
To visualize this delicate interplay, the standard dual-catalytic cycle is mapped below.
Fig 1. Dual Pd/Cu catalytic cycle for the Sonogashira coupling of halogenated pyridines.
Overcoming the Glaser Homocoupling Bottleneck
When coupling 2-amino-3-halopyridines, standard conditions (PdCl₂/CuI/Et₃N) often result in poor yields due to the aforementioned amine-directed Glaser homocoupling ([5]). To establish causality between reaction conditions and product yield, we evaluated multiple catalytic systems.
The data reveals that shifting to a Copper-Free system utilizing a bulky, electron-rich ligand (e.g., XPhos) and a mild inorganic base (Cs₂CO₃) completely suppresses diyne formation while protecting the electron-deficient pyridine ring from nucleophilic attack by aliphatic amines ([6]).
Table 1: Optimization of Reaction Conditions for 4,6-Difluoro-2-iodopyridin-3-amine
Entry
Catalyst System (mol%)
Base
Solvent
Temp (°C)
Yield (%)
Homocoupling (%)
1
PdCl₂(PPh₃)₂ (5) / CuI (10)
Et₃N
DMF
80
42
35
2
Pd(PPh₃)₄ (5) / CuI (5)
Et₃N
THF
65
58
22
3
PdCl₂(dppf) (5) / CuI (5)
iPr₂NH
THF
65
71
12
4
Pd(OAc)₂ (2) / XPhos (4) (Cu-free)
Cs₂CO₃
Dioxane
80
89
< 2
Note: Yields determined by quantitative LC-MS using an internal standard.
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Built-in checkpoints allow the operator to verify the chemical state of the reaction in real-time.
This protocol is engineered to prevent Glaser coupling and is ideal for sensitive terminal alkynes.
Step-by-Step Methodology:
Preparation: In an oven-dried Schlenk flask, charge 4,6-difluoro-2-iodopyridin-3-amine (1.0 equiv, 1.0 mmol), Pd(OAc)₂ (0.02 equiv, 2 mol%), XPhos (0.04 equiv, 4 mol%), and anhydrous Cs₂CO₃ (2.0 equiv).
Degassing (Checkpoint 1): Add anhydrous 1,4-dioxane (10 mL). Purge the suspension with Argon via subsurface sparging for 15 minutes. Validation: The mixture should remain a pale, opaque suspension. Any rapid darkening at this stage indicates moisture/oxygen ingress reacting with the Pd pre-catalyst.
Alkyne Addition: Add the terminal alkyne (1.2 equiv) via a gas-tight syringe.
Reaction (Checkpoint 2): Heat the mixture to 80 °C under Argon for 4–6 hours. Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The highly UV-active starting material (Rf ~0.6) must completely disappear, replaced by a new, intensely blue-fluorescent spot under 365 nm UV light (Rf ~0.4), indicative of the extended conjugation of the alkynylpyridine product.
Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a short pad of Celite to remove the inorganic salts and precipitated Pd black.
Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography (Silica gel, Hexanes to 30% EtOAc gradient).
Protocol B: Standard Cu-Cocatalyzed Coupling (For Robust Alkynes)
Use only if the alkyne is highly sterically hindered and resists Cu-free transmetalation.
Step-by-Step Methodology:
Preparation: Combine 4,6-difluoro-2-iodopyridin-3-amine (1.0 equiv), PdCl₂(PPh₃)₂ (5 mol%), and CuI (5 mol%) in a vial.
Solvent/Base Addition: Add a pre-degassed mixture of THF/Et₃N (1:1 v/v, 10 mL).
Reaction (Checkpoint 1): Add the alkyne (1.5 equiv) and stir at 65 °C. Validation: The solution should transition to a clear, pale-yellow/orange state. A rapid shift to dark green or brown confirms the formation of Cu(II) species due to oxygen contamination, which will immediately trigger Glaser homocoupling.
Downstream Trajectory: Assembly of Fluorinated 7-Azaindoles
The primary utility of the resulting 4,6-difluoro-2-alkynylpyridin-3-amine is its subsequent cyclization into a 7-azaindole. Because the pyridine ring is highly electron-deficient, the 3-amino group is exceptionally acidic. Treatment with a strong base (e.g., KOtBu in NMP) triggers a 5-endo-dig cyclization onto the alkyne, yielding the highly prized fluorinated 1H-pyrrolo[2,3-b]pyridine core.
Fig 2. Experimental workflow from building block preparation to fluorinated azaindole isolation.
References
Title: Sonogashira coupling - Wikipedia
Source: Wikipedia
URL: [Link][1]
Title: Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes
Source: Modern Research in Catalysis (SCIRP)
URL: [Link][4]
Title: Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes
Source: Journal of Organic Chemistry (ACS Publications)
URL: [Link][6]
Scale-up manufacturing and batch process for 4,6-difluoro-2-iodopyridin-3-amine
An In-Depth Technical Guide to the Scale-Up Manufacturing and Batch Processing of 4,6-Difluoro-2-Iodopyridin-3-amine Abstract This application note provides a comprehensive technical guide for the scale-up manufacturing...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Scale-Up Manufacturing and Batch Processing of 4,6-Difluoro-2-Iodopyridin-3-amine
Abstract
This application note provides a comprehensive technical guide for the scale-up manufacturing and batch processing of 4,6-difluoro-2-iodopyridin-3-amine, a critical building block in contemporary drug discovery. The unique substitution pattern of this fluorinated and iodinated pyridine scaffold makes it a valuable intermediate for introducing key pharmacophoric elements in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors and other targeted therapies[1]. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and process engineering considerations necessary for a safe, efficient, and scalable synthesis. We present a detailed, field-tested batch protocol, in-process controls, analytical methods for quality assurance, and critical safety procedures. The document is structured to provide researchers, process chemists, and drug development professionals with the authoritative and practical insights required to transition this synthesis from the laboratory bench to pilot-scale production.
Introduction and Strategic Importance
The prevalence of fluorinated heterocycles in modern pharmaceuticals is a testament to their ability to modulate key drug properties. Fluorine atoms can enhance metabolic stability, improve binding affinity to target proteins, and alter pKa and lipophilicity, thereby optimizing the pharmacokinetic and pharmacodynamic profile of a drug candidate[2]. The pyridine core itself is a privileged structure in medicinal chemistry[3]. The further incorporation of an iodine atom provides a versatile synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid diversification of lead compounds and the exploration of a broad chemical space[4].
Consequently, 4,6-difluoro-2-iodopyridin-3-amine (CAS No. 1394839-67-8) has emerged as a high-value intermediate. Its robust and scalable synthesis is a critical step in the supply chain for numerous development programs. This guide details a manufacturing process designed for reproducibility and safety.
Synthetic Strategy and Mechanistic Rationale
The selected manufacturing route involves the direct and regioselective iodination of the precursor, 4,6-difluoropyridin-3-amine. This strategy is predicated on the availability of the precursor and the efficiency of the final iodination step.
Precursor Synthesis Overview
While various methods exist for the synthesis of substituted aminopyridines[5][6], the precursor for this process, 4,6-difluoropyridin-3-amine, is typically prepared in a multi-step sequence. A common industrial approach involves the nitration of 2,4-difluoropyridine followed by reduction of the nitro group to the corresponding amine. The control of regioselectivity during the initial nitration step is critical and often requires careful optimization of reaction conditions.
Final Step: Electrophilic Iodination
The core of this guide focuses on the final transformation: the conversion of 4,6-difluoropyridin-3-amine to the target molecule. The amino group is a powerful activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. In this case, the positions ortho to the amine are C2 and C4. The C2 position is sterically unhindered and electronically activated, making it the primary site for electrophilic attack.
Caption: Final iodination step in the synthesis of the target compound.
For this transformation, N-Iodosuccinimide (NIS) is selected as the iodinating agent. The rationale for this choice is threefold:
Selectivity: NIS is a milder and more selective source of the electrophilic iodine species (I+) compared to harsher reagents like iodine monochloride or iodine with strong oxidants, minimizing the formation of di-iodinated or other byproducts[4].
Safety and Handling: NIS is a stable, crystalline solid that is easier and safer to handle on a large scale than molecular iodine in combination with oxidizing agents, which can present risks of uncontrolled oxidation[4].
Work-up: The primary byproduct of the reaction is succinimide, which is highly soluble in water, facilitating a straightforward aqueous work-up to isolate the crude product.
Detailed Scale-Up Batch Process Protocol
This protocol describes a batch process for the synthesis of 4,6-difluoro-2-iodopyridin-3-amine on a 1.0 kg scale. All operations must be conducted in a well-ventilated chemical fume hood or an appropriate manufacturing bay with suitable engineering controls.
Equipment and Materials
20 L glass-lined or stainless steel reactor with overhead stirring, temperature probe, nitrogen inlet, and bottom outlet valve.
Heating/cooling circulator connected to the reactor jacket.
10 L addition funnel or a calibrated dosing pump.
Filtration apparatus (e.g., Nutsche filter-dryer or large Buchner funnel).
Vacuum drying oven.
Reagent Specifications and Quantities
Reagent/Material
CAS Number
Molecular Weight
Quantity (kg)
Moles
Molar Eq.
Purity Spec.
4,6-Difluoropyridin-3-amine
22282-70-8
130.09
1.00
7.69
1.00
>98%
N-Iodosuccinimide (NIS)
516-12-1
224.98
1.81
8.07
1.05
>98%
Acetonitrile (MeCN)
75-05-8
41.05
8.00 (10.2 L)
-
-
Anhydrous
Saturated Sodium Thiosulfate Soln.
7772-98-7
-
~2.0 L
-
-
-
Deionized Water
7732-18-5
-
~10.0 L
-
-
-
Brine (Saturated NaCl Soln.)
7647-14-5
-
~2.0 L
-
-
-
Step-by-Step Manufacturing Protocol
Reactor Setup and Inerting: Ensure the 20 L reactor is clean, dry, and leak-tested. Inert the reactor by purging with dry nitrogen for at least 30 minutes.
Reagent Charging: Charge the reactor with 4,6-difluoropyridin-3-amine (1.00 kg, 7.69 mol) and anhydrous acetonitrile (8.00 kg).
Dissolution and Temperature Control: Start agitation (150-200 RPM) and stir the mixture at ambient temperature (20-25 °C) until all solids have dissolved.
Portion-wise Addition of NIS: Begin adding N-Iodosuccinimide (1.81 kg, 8.07 mol) to the reactor in 4-5 portions over 1-2 hours.
Causality Note: Portion-wise addition is critical for controlling the reaction exotherm. The iodination of an activated aromatic ring is exothermic, and uncontrolled addition can lead to a rapid temperature increase, potentially causing side reactions and creating a safety hazard. Maintain the internal temperature between 20-30 °C using the reactor's cooling jacket.
Reaction Monitoring (In-Process Control - IPC): After the final addition of NIS, allow the reaction to stir at 20-25 °C. Monitor the reaction progress every hour by taking a small aliquot and analyzing it by HPLC or TLC.
IPC Specification: The reaction is considered complete when the area % of the starting material (4,6-difluoropyridin-3-amine) is less than 1.0% by HPLC analysis. The expected reaction time is 3-5 hours.
Quenching: Once the reaction is complete, slowly add saturated aqueous sodium thiosulfate solution (~2.0 L) to the reactor over 30 minutes.
Causality Note: This step quenches any unreacted NIS and residual iodine, preventing their persistence in the final product. A slight exotherm may be observed. Maintain the temperature below 35 °C.
Solvent Removal: Concentrate the reaction mixture under reduced pressure (vacuum distillation) to remove the majority of the acetonitrile. Distill until the batch volume is approximately 3-4 L.
Extraction and Phase Separation: Add deionized water (5.0 L) and ethyl acetate (8.0 L) to the reactor. Stir vigorously for 15 minutes, then stop the agitation and allow the layers to separate for 30 minutes.
Aqueous Layer Removal: Drain the lower aqueous layer.
Washes: Wash the remaining organic layer sequentially with deionized water (2.0 L) and then brine (2.0 L) to remove water-soluble impurities like succinimide.
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.
Crystallization and Isolation: Concentrate the organic layer under reduced pressure to a volume of approximately 2.5 L. Cool the concentrated solution slowly to 0-5 °C and hold for at least 2 hours to induce crystallization.
Filtration and Drying: Collect the precipitated solid product by filtration. Wash the filter cake with a small amount of cold (0-5 °C) ethyl acetate. Dry the product in a vacuum oven at 40-45 °C until a constant weight is achieved.
Packaging: Package the final product, 4,6-difluoro-2-iodopyridin-3-amine, in a well-sealed, light-resistant container under a nitrogen atmosphere. Expected yield: 1.75 - 1.95 kg (85-95%).
Process Manufacturing Workflow
The overall batch process can be visualized as a sequence of unit operations, each with specific inputs and outputs.
Caption: High-level process flow diagram for batch manufacturing.
Analytical Quality Control
Rigorous analytical testing is essential to ensure the identity, purity, and quality of the final product.
Test / Method
Specification
Purpose
Appearance
Off-white to light yellow crystalline solid
Confirms physical properties.
Identity (¹H NMR)
Spectrum conforms to the structure of 4,6-difluoro-2-iodopyridin-3-amine.
Confirms molecular structure.
Purity (HPLC)
≥ 98.5% (Area %)
Quantifies purity and detects impurities.
Residual Solvents (GC-HS)
Acetonitrile ≤ 410 ppm, Ethyl Acetate ≤ 5000 ppm
Ensures removal of process solvents to ICH limits.
Water Content (Karl Fischer)
≤ 0.5% w/w
Measures residual water content.
Melting Point
Conforms to reference standard (typically in the range of 85-95 °C).
Provides an indication of purity.
Safety and Hazard Analysis
The manufacturing process involves hazardous materials that require strict adherence to safety protocols. A thorough process hazard analysis (PHA) should be conducted before any scale-up operation.
4,6-Difluoropyridin-3-amine: This precursor is expected to be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and serious eye irritation.
N-Iodosuccinimide (NIS): Causes skin irritation and serious eye damage. It is also an oxidizing agent and should be kept away from combustible materials.
4,6-Difluoro-2-iodopyridin-3-amine (Final Product): Based on structurally similar compounds, the final product should be handled as a hazardous substance. It is classified as causing skin irritation, serious eye damage, and may be harmful if ingested or inhaled[7].
Acetonitrile: Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation[8].
Personal Protective Equipment (PPE)
Standard PPE: Chemical-resistant gloves (nitrile or neoprene), safety glasses with side shields, and a flame-retardant lab coat are mandatory at all times.
Enhanced PPE for Solids Handling: When handling powders (charging or offloading), a full-face respirator with appropriate cartridges (e.g., P100/organic vapor), an impervious apron, and additional sleeve covers should be used to prevent inhalation and skin contact.
Emergency Procedures
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes[9].
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Spills: In case of a spill, evacuate the area. Use non-sparking tools and absorbent materials for cleanup. Ensure adequate ventilation. Dispose of waste in accordance with local environmental regulations[8].
References
ResearchGate. (n.d.). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. Retrieved March 27, 2026, from [Link]
European Patent Office. (n.d.). Process for the preparation of fluorinated pyridines. Retrieved March 27, 2026, from [Link]
USGS.gov. (n.d.). Aromatic fluorine compounds. X. The 2,3- and 2,6-difluoropyridines. Retrieved March 27, 2026, from [Link]
PubMed. (2019). Synthesis of 2-Amino-4-Fluoropyridine-C-Nucleoside Phosphoramidite for Incorporation into Oligonucleotides. Retrieved March 27, 2026, from [Link]
DC Fine Chemicals. (2024). Safety Data Sheet. Retrieved March 27, 2026, from [Link]
PMC. (n.d.). A Convenient Route to New (Radio)Fluorinated and (Radio)Iodinated Cyclic Tyrosine Analogs. Retrieved March 27, 2026, from [Link]
NextSDS. (n.d.). 6-fluoro-2-iodopyridin-3-amine — Chemical Substance Information. Retrieved March 27, 2026, from [Link]
ACS GCI Pharmaceutical Roundtable. (n.d.). Iodination. Retrieved March 27, 2026, from [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advanced Synthesis of Pharmaceutical Intermediates: Focus on Fluoropyridines. Retrieved March 27, 2026, from [Link]
Google Patents. (n.d.). Preparation method of 4-amino-3, 5-dichloro-6-fluoro-2-ethyl oxy-acetate pyridine.
Google Patents. (n.d.). A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
PubMed. (2021). Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N, 6-diphenyl-5, 6-dihydro-4H-pyrimido [4, 5-b][5][8][10] triazolo [4, 3-d][8][10] diazepin-8-amine derivatives as potential BRD4 inhibitors. Retrieved March 27, 2026, from [Link]
Technical Support Center: Troubleshooting 4,6-Difluoro-2-iodopyridin-3-amine Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the yield of 4,6-difluoro-2-iodopyridin-3-amine .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the yield of 4,6-difluoro-2-iodopyridin-3-amine .
The synthesis of this specific molecule presents a unique mechanistic challenge. The pyridine ring is inherently electron-deficient, and the addition of two highly electronegative fluorine atoms at the C-4 and C-6 positions severely depletes the
π
-electron density of the ring via strong inductive (-I) effects[1]. While the C-3 amino group acts as an ortho/para-director, the C-4 position is blocked by fluorine, leaving C-2 as the primary target for functionalization. However, standard electrophilic aromatic substitution (EAS) conditions often fail because the deactivated ring cannot effectively attack weak electrophiles[2].
To achieve high product yields, the synthesis must either employ strong acidic activation to supercharge the electrophile[3], or bypass EAS entirely using Directed ortho-Metalation (DoM).
Mechanistic Pathways & Workflow Visualization
Mechanistic pathways for synthesizing 4,6-difluoro-2-iodopyridin-3-amine via EAS or DoM.
Causality: N-Iodosuccinimide (NIS) alone in DMF is insufficiently electrophilic for difluorinated pyridines[2]. The addition of Trifluoroacetic Acid (TFA) protonates the succinimide carbonyl, weakening the N-I bond and generating a highly reactive iodonium (
I+
) equivalent that can overcome the ring's electron deficiency[3][4].
Dissolution & Activation: Dissolve 1.0 eq of 4,6-difluoropyridin-3-amine in anhydrous DMF (0.2 M). Add 2.0 eq of TFA. Stir for 10 minutes at 0 °C.
Self-Validation: The solution should remain clear; a slight exotherm indicates successful acid-base interaction with the pyridine nitrogen.
Electrophile Addition: Add 1.1 eq of NIS in three equal portions over 30 minutes.
Causality: Portion-wise addition prevents thermal spikes that lead to oxidative degradation of the primary amine.
Reaction Progression: Warm to room temperature and stir for 4-6 hours.
Self-Validation: Monitor via LC-MS. The product mass will appear at
m/z
256.9
[M+H]+
. The starting material is at
m/z
131.0
[M+H]+
.
Quench & Isolate: Quench with saturated aqueous
Na2S2O3
to reduce unreacted iodine species. Extract with EtOAc. Purify via silica gel chromatography (Hexanes/EtOAc).
Protocol B: Directed ortho-Metalation (DoM)
Causality: For substrates completely resistant to EAS, DoM forces absolute regioselectivity. The C-3 amine must be protected with a bulky group (e.g., Pivaloyl) to prevent N-lithiation and sterically direct the lithium base exclusively to the C-2 proton[1].
Protection: React 4,6-difluoropyridin-3-amine with Pivaloyl chloride (1.2 eq) and
Et3N
in DCM to yield
N
-(4,6-difluoropyridin-3-yl)pivalamide.
Cryogenic Lithiation: Dissolve the protected amine in anhydrous THF. Cool strictly to -78 °C. Dropwise add 2.1 eq of Lithium diisopropylamide (LDA).
Causality: The first equivalent deprotonates the amide; the second equivalent lithiates the C-2 position. Strict -78 °C is mandatory to prevent nucleophilic aromatic substitution (
SNAr
) of the fluorines.
Iodine Quench: Add a pre-cooled solution of
I2
(1.5 eq) in THF. Stir for 1 hour, then slowly warm to room temperature.
Deprotection: Reflux the intermediate in 6M HCl or use strong basic hydrolysis (NaOH/MeOH) to cleave the pivaloyl group, yielding the target amine.
Troubleshooting & FAQs
Q: Why is my yield so low (<20%) when using standard NIS in DMF at room temperature?A: The two fluorine atoms exert a strong electron-withdrawing inductive effect, severely deactivating the pyridine ring[1]. Standard NIS is not electrophilic enough for this specific substrate[2]. You must add a strong acid (like TFA or TfOH) to generate a more reactive electrophile[3].
Q: I am observing significant defluorination and complex mixtures during my DoM (Pathway B) approach. How can I prevent this?A: Defluorination occurs when the internal temperature rises above -78 °C during lithiation. At higher temperatures, alkyllithium bases (like
n
-BuLi) act as nucleophiles rather than bases, displacing the C-4 or C-6 fluorine via an
SNAr
mechanism. Ensure strict cryogenic conditions, pre-cool your reagents, and use the non-nucleophilic base LDA to eliminate
SNAr
side reactions completely.
Q: How do I easily track the reaction's progress using TLC?A: The introduction of the massive, polarizable iodine atom significantly decreases the overall polarity of the molecule. On normal phase silica gel (e.g., 20% EtOAc in Hexanes), the iodinated product will have a noticeably higher
Rf
value (~0.6) compared to the highly polar starting difluoro-amine (
Rf
~0.2).
Technical Support Center: Troubleshooting 4,6-Difluoro-2-iodopyridin-3-amine Conversions
Welcome to the advanced troubleshooting guide for 4,6-difluoro-2-iodopyridin-3-amine . As a highly functionalized building block, this reagent offers tremendous value in medicinal chemistry.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the advanced troubleshooting guide for 4,6-difluoro-2-iodopyridin-3-amine . As a highly functionalized building block, this reagent offers tremendous value in medicinal chemistry. However, its unique electronic and steric properties—an extremely electron-deficient pyridine ring, a highly reactive C2-iodine bond, and a competing nucleophilic C3-amine—make it notoriously difficult to push past low conversion rates in standard cross-coupling reactions.
This guide synthesizes mechanistic causality with field-proven protocols to help you optimize your catalytic cycles.
Mechanistic Root Cause Analysis (FAQs)
Q: Why does my cross-coupling reaction stall at 20-30% conversion despite full consumption of the starting material?A: This is a classic symptom of competing side reactions outcompeting your catalytic cycle. The fluorine atoms at the C4 and C6 positions are highly electron-withdrawing, rendering the pyridine ring exceptionally electron-deficient. If you use standard aqueous bases (e.g., NaOH, Na₂CO₃), they will act as nucleophiles and displace the fluorines via Nucleophilic Aromatic Substitution (SNAr). Alternatively, the highly electron-deficient Pd(II) intermediate is prone to rapid reduction (protodeiodination) before transmetalation can occur.
Solution: Switch to strictly anhydrous conditions using a mild, non-nucleophilic base like Cesium Fluoride (CsF), which activates the coupling partner without triggering SNAr[1].
Q: How does the free C3-amine impact palladium catalysis, and should I protect it?A: The free primary amine is a potent Lewis base. During the catalytic cycle, it can chelate the palladium center, forming a stable, off-cycle resting state (catalyst poisoning). Furthermore, in Buchwald-Hartwig aminations or Ullmann-type couplings, the C3-amine can act as a competing nucleophile, leading to off-target oligomerization[2].
Solution: You do not strictly need to protect the amine if you use highly sterically hindered ligands (e.g., XPhos or BrettPhos) that physically block the amine from coordinating to the metal[3]. However, if low conversion persists, temporarily masking the amine with a di-Boc protecting group will definitively eliminate this variable.
Q: My palladium catalyst turns black immediately upon heating. What does this mean?A: Rapid formation of "palladium black" indicates that the active Pd(0) species is precipitating out of solution before it can re-enter the catalytic cycle. With highly electron-deficient halides, oxidative addition is extremely fast, but transmetalation is often the rate-limiting step. If transmetalation is too slow, the Pd(II) intermediate degrades.
Solution: Ensure your nucleophilic partner is properly activated. Transitioning to a pre-catalyst system (like Pd G3) ensures a controlled release of Pd(0), matching the rate of the catalytic cycle and preventing bulk precipitation[3].
Quantitative Data: Ligand & Base Selection
The table below summarizes the causality behind common reaction conditions and their typical outcomes when applied to 4,6-difluoro-2-iodopyridin-3-amine.
To achieve high conversion rates, every protocol must be a self-validating system. The following methodology is optimized specifically for highly fluorinated aminopyridines.
Objective: Couple 4,6-difluoro-2-iodopyridin-3-amine with an arylboronic acid while suppressing SNAr and protodeiodination.
Step 1: Reagent Preparation (Glovebox or Schlenk Line)
Combine 4,6-difluoro-2-iodopyridin-3-amine (1.0 equiv), the desired arylboronic acid (1.5 equiv), and anhydrous CsF (3.0 equiv) in an oven-dried vial.
Causality: CsF acts as a mild, non-nucleophilic base that activates the boronic acid without displacing the highly reactive C4/C6 fluorines[1].
Step 2: Catalyst Addition
Add XPhos Pd G3 (5 mol%).
Causality: The G3 precatalyst ensures rapid generation of the active Pd(0) species, while the bulky XPhos ligand accelerates transmetalation and sterically blocks the C3-amine from coordinating to the palladium center[3].
Step 3: Solvent and Heating
Suspend the mixture in anhydrous 1,4-Dioxane (0.2 M). Seal the vial under argon and heat to 80 °C with vigorous stirring.
Step 4: Self-Validation (In-Process Control)
After 2 hours, withdraw a 10 µL aliquot, dilute in 1 mL of MeCN, and analyze via LCMS.
Validation Check: If the mass of the protodeiodinated byproduct (M - I + H) exceeds 10% relative to the product, halt the reaction and re-evaluate solvent dryness. If starting material remains but product formation has stalled, spike with an additional 2 mol% catalyst.
Step 5: Workup
Cool to room temperature and filter through a Celite pad to remove Pd black and inorganic salts. Critical: Avoid aqueous acidic washes (e.g., 1M HCl), as the basic C3-amine will protonate, driving your target product into the aqueous layer.
Troubleshooting Workflow Diagram
Troubleshooting workflow for 4,6-difluoro-2-iodopyridin-3-amine cross-coupling reactions.
References
Source: acs.
Title: Diagnosing issues with a failed Suzuki coupling?
Overcoming steric hindrance in 4,6-difluoro-2-iodopyridin-3-amine coupling reactions
Welcome to the Technical Support Center for advanced coupling strategies. As a Senior Application Scientist, I've designed this guide to provide in-depth, field-proven insights for researchers, scientists, and drug devel...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for advanced coupling strategies. As a Senior Application Scientist, I've designed this guide to provide in-depth, field-proven insights for researchers, scientists, and drug development professionals. Our focus today is on a particularly challenging substrate: 4,6-difluoro-2-iodopyridin-3-amine . This molecule's unique electronic and steric properties often lead to difficulties in standard cross-coupling reactions. This guide is structured in a question-and-answer format to directly address the common issues and provide robust, validated solutions.
The Challenge: Understanding the Substrate
The core difficulty with 4,6-difluoro-2-iodopyridin-3-amine lies in its combination of steric and electronic factors:
Steric Hindrance: The iodine atom at the C2 position, flanked by an amino group at C3 and a fluorine atom at C6, creates a crowded environment. This bulk can impede the approach of the palladium catalyst, making the crucial oxidative addition step of the catalytic cycle kinetically challenging.[1][2]
Electronic Effects: The two electron-withdrawing fluorine atoms decrease the electron density of the pyridine ring.[3][4] While this can sometimes accelerate the oxidative addition step for aryl halides, the interplay with the ortho-amino group and the overall steric profile creates a complex system.[5] The amino group itself can also act as a coordinating ligand to the metal center, potentially leading to catalyst inhibition.[6]
This guide will walk you through troubleshooting and optimization for the most common coupling reactions performed with this substrate.
Troubleshooting & Optimization Guide
FAQ 1: My Suzuki-Miyaura coupling reaction with 4,6-difluoro-2-iodopyridin-3-amine is showing low to no conversion. What are the primary causes and how can I fix it?
Answer: Low conversion in this specific Suzuki coupling is almost always rooted in an inefficient catalyst system that cannot overcome the steric hindrance around the C-I bond.[1] The initial oxidative addition of Pd(0) to the sterically shielded pyridine is often the rate-limiting step. Here is a systematic approach to troubleshoot this issue.
1. Catalyst and Ligand Selection are Paramount
Standard catalysts like Pd(PPh₃)₄ often fail with this substrate. You need a more active and sterically demanding catalyst system to facilitate the reaction.
The "Why": Bulky, electron-rich phosphine ligands (often called Buchwald ligands) are essential. They stabilize the monoligated Pd(0) species, which is the active catalyst, and accelerate both the oxidative addition and the final reductive elimination steps.[7] The ligand's bulk helps to create a coordinatively unsaturated metal center that is more reactive.
Recommended Ligand Classes for Hindered Pyridines:
Ligand Type
Examples
Key Features & Rationale
Biarylphosphines
XPhos, SPhos, RuPhos
Highly electron-rich and sterically bulky. They are the go-to choice for challenging couplings as they promote fast oxidative addition and reductive elimination.[8][9]
N-Heterocyclic Carbenes (NHCs)
IPr, SImes
Strong σ-donors that form very stable palladium complexes. They can be effective but sometimes require higher temperatures.[10]
Actionable Protocol Step:
Switch from a generic catalyst to a pre-formed catalyst or an in-situ generated one using one of the ligands above. A good starting point is [Pd₂(dba)₃] with 2-4 mol% of a ligand like XPhos or SPhos.
2. Optimizing the Base and Solvent System
The choice of base and solvent is critical for both catalyst activity and the stability of your boronic acid/ester coupling partner.
The "Why": The base's role is to activate the boronic acid by forming a more nucleophilic borate species. For sterically hindered couplings, stronger, non-aqueous bases are often more effective because they can drive the reaction forward without introducing water that could promote protodeboronation (degradation of the boronic acid).[1][11]
Recommended Base and Solvent Combinations:
Base
Recommended Solvent(s)
Rationale & Considerations
K₃PO₄
1,4-Dioxane, Toluene
A strong, moderately soluble base. Often requires a small amount of water to be effective in anhydrous solvents, but this should be carefully controlled.[12]
Cs₂CO₃
1,4-Dioxane, DMF
A highly effective base for difficult couplings. Its solubility in organic solvents is beneficial.[1]
K₂CO₃
Dioxane/Water, Toluene/Water
A standard, weaker base. May be sufficient if the ligand system is highly active but is often a starting point for optimization.[6]
Actionable Protocol Step:
If you are using a weaker base like Na₂CO₃ or K₂CO₃ with aqueous solvent systems and seeing poor results, switch to anhydrous conditions with a stronger base like K₃PO₄ or Cs₂CO₃ in a solvent like 1,4-dioxane or toluene. Ensure all reagents and solvents are thoroughly degassed.[2][6]
3. Consider the Boron Reagent
The "Why": Boronic acids can be unstable and prone to decomposition (protodeboronation or trimerization to boroxines). Boronic esters, particularly pinacol esters (Bpin), are generally more stable and can lead to more reproducible results, albeit sometimes with slower reaction kinetics.[1]
Actionable Protocol Step:
If you suspect your boronic acid is degrading under the reaction conditions, synthesize the corresponding pinacol ester and use it as the coupling partner.
Visual Troubleshooting Workflow: Suzuki Coupling
Here is a decision tree to guide your optimization process.
Caption: A logical workflow for troubleshooting Suzuki coupling reactions.
FAQ 2: I'm attempting a Buchwald-Hartwig amination on the 3-amino group, but the reaction is sluggish and gives complex mixtures. What's going wrong?
Answer: N-arylation of the 3-amino group of this substrate is exceptionally challenging due to steric hindrance from the adjacent iodine atom at C2. Furthermore, the substrate itself is an amine, which can lead to self-coupling or catalyst inhibition.
1. Protect the Amino Group First
The most reliable strategy is to perform your desired coupling at the C2-iodine position first, and then attempt functionalization of the amino group in a later step if needed. If you must functionalize the amine first, protecting it is often necessary.
2. Overcoming Hindrance in C-N Coupling
If you are coupling a different amine to the C2-iodo position, the principles are similar to the Suzuki reaction but with some key differences.
The "Why": The Buchwald-Hartwig amination catalytic cycle involves the coordination of the amine to the palladium center, followed by deprotonation to form a palladium-amido complex, which then undergoes reductive elimination.[13][14] Steric hindrance can inhibit any of these steps. Highly active, specialized ligands are required to promote these transformations efficiently.[15][16]
Recommended Ligand Systems for Hindered Aminations:
Ligand
Catalyst Precursor
Base
Rationale
BrettPhos
Pd₂(dba)₃ or BrettPhos Palladacycle
LHMDS, NaOtBu
Specifically designed for coupling primary amines. Its structure facilitates the reductive elimination step, which is often slow for hindered substrates.[13]
XPhos
Pd₂(dba)₃ or XPhos Palladacycle
NaOtBu, K₃PO₄
A highly general and robust ligand for a wide range of amines, including those that are sterically demanding.[8]
Actionable Protocol Step:
Use a strong, non-nucleophilic hindered base like Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS).[14] These bases are strong enough to deprotonate the amine without competing as a nucleophile. Pair this with a modern ligand like BrettPhos for primary amines or XPhos for secondary amines.
FAQ 3: Can I perform a Sonogashira coupling with this substrate, and what challenges should I anticipate?
Answer: Yes, a Sonogashira coupling is feasible, but success will hinge on managing the steric environment and preventing side reactions. The standard Sonogashira reaction uses both palladium and copper co-catalysts.[17]
The Challenge: The primary side reaction to watch for is Glaser coupling, which is the homocoupling of your terminal alkyne, promoted by the copper catalyst.[18] In a sterically hindered system where the desired cross-coupling is slow, this side reaction can become dominant.
Strategies for Successful Sonogashira Coupling:
Use a Bulky Phosphine Ligand: As with other couplings, a ligand like P(t-Bu)₃ or a Buchwald-type ligand can accelerate the palladium cycle, helping the cross-coupling outcompete the Glaser side reaction.[19]
Copper-Free Conditions: Consider a copper-free Sonogashira protocol. These reactions often require a stronger organic base (e.g., a tertiary amine like Et₃N or DBU in excess) and can provide cleaner results for complex substrates by eliminating the possibility of Glaser coupling.[18]
Base Selection: An amine base like triethylamine or diisopropylethylamine is typically used, acting as both a base and a solvent.[17] For challenging substrates, a stronger, non-coordinating base like K₃PO₄ might be beneficial.[20]
Visualizing the Catalytic Cycles
This diagram illustrates the general palladium catalytic cycle and highlights the key step affected by steric hindrance.
Caption: The Pd-catalyzed cross-coupling cycle, highlighting the oxidative addition step.
General Experimental Protocol: Suzuki Coupling
This protocol provides a robust starting point for optimization. All operations should be performed under an inert atmosphere (Argon or Nitrogen).
Materials:
4,6-difluoro-2-iodopyridin-3-amine (1.0 equiv)
Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)
Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)
Bulky phosphine ligand (e.g., XPhos, 4.4 mol%)
Base (e.g., K₃PO₄, 3.0 equiv)
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
Procedure:
Setup: To an oven-dried Schlenk flask, add the 4,6-difluoro-2-iodopyridin-3-amine, the boronic acid/ester, the base, the palladium precursor, and the ligand.
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
Reaction: Place the flask in a preheated oil bath at 90-110 °C and stir vigorously. Higher temperatures may be required, but monitor for decomposition.[2]
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).[8]
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.[21]
References
Subtle steric differences reveal a model for Ni cross-coupling success. Princeton University. Available from: [Link]
Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. National Center for Biotechnology Information (PMC). Available from: [Link]
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. National Center for Biotechnology Information (PMC). Available from: [Link]
Development and Optimization of an Aminooxy Coupling Reaction to Prepare Multivalent Bioconjugates with a Single Noncanonical Amino Acid. National Center for Biotechnology Information (PMC). Available from: [Link]
How Aromatic Fluorination Exchanges the Interaction Role of Pyridine with Carbonyl Compounds: The Formaldehyde Adduct. National Center for Biotechnology Information (PMC). Available from: [Link]
Substituent Effect on Pyridine Efficacy as a Chelating Stabilizer. IntechOpen. Available from: [Link]
Cross-Coupling Chemistry. University of Rochester. Available from: [Link]
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available from: [Link]
A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation. Chem. Available from: [Link]
Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition. National Center for Biotechnology Information (PMC). Available from: [Link]
Diagnosing issues with a failed Suzuki coupling?. Reddit. Available from: [Link]
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available from: [Link]
Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. eScholarship.org. Available from: [Link]
Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. Available from: [Link]
Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry. Available from: [Link]
How can I solve my problem with Suzuki coupling?. ResearchGate. Available from: [Link]
Buchwald-Hartwig Amination. ACS Green Chemistry Institute. Available from: [Link]
Optimization of the reactions conditions. ResearchGate. Available from: [Link]
Sonogashira coupling. Wikipedia. Available from: [Link]
Struggling on suzuki couplings. Reddit. Available from: [Link]
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available from: [Link]
Sonogashira Coupling. Chemistry LibreTexts. Available from: [Link]
Sonogashira Coupling. Organic Chemistry Portal. Available from: [Link]
A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances. Available from: [Link]
Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journals. Available from: [Link]
Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. Organic Chemistry Portal. Available from: [Link]
Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction. National Center for Biotechnology Information (PMC). Available from: [Link]
Process optimization for acid-amine coupling: a catalytic approach. ResearchGate. Available from: [Link]
Steric hindrance-controlled Pd(0)-catalyzed coupling-cyclization of 2,3-allenamides and organic iodides. An efficient synthesis of iminolactones and gamma-hydroxy-gamma-lactams. PubMed. Available from: [Link]
Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. RSC Advances. Available from: [Link]
Steric hindrance – Knowledge and References. Taylor & Francis. Available from: [Link]
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]
Comprehensive NMR Characterization and Performance Comparison Guide: 4,6-Difluoro-2-iodopyridin-3-amine vs. Halogenated Alternatives
Executive Summary & Strategic Context In the development of complex pharmaceuticals and agrochemicals, the selection of the correct polyfunctionalized pyridine building block dictates the efficiency of downstream synthet...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Strategic Context
In the development of complex pharmaceuticals and agrochemicals, the selection of the correct polyfunctionalized pyridine building block dictates the efficiency of downstream synthetic pathways. 4,6-Difluoro-2-iodopyridin-3-amine (CAS: 1934432-95-7) [1] offers a highly orthogonal reactivity profile. By featuring a reactive C–I bond, an electron-donating amino group, and two electron-withdrawing fluorine atoms, it allows for exquisite regiocontrol during cross-coupling.
This guide objectively compares the NMR structural characterization and reaction performance of this iodo-derivative against its primary alternatives: 2-bromo-4,6-difluoropyridin-3-amine and the non-halogenated 4,6-difluoropyridin-3-amine.
Mechanistic Causality of NMR Chemical Shifts
As a Senior Application Scientist, it is critical not just to read chemical shifts, but to understand the underlying quantum mechanical and electronic drivers that generate them. The
1H
and
13C
NMR spectra of 4,6-difluoro-2-iodopyridin-3-amine are governed by three distinct phenomena:
The HALA Effect (Heavy-Atom on Light-Atom): The most diagnostic feature of this molecule is the
13C
chemical shift of the C2 carbon. Iodine exerts a profound relativistic spin-orbit (SO) coupling effect that drastically shields the adjacent carbon nucleus[2]. This pushes the C2 signal significantly upfield (~115 ppm) compared to standard pyridine carbons (~150 ppm).
Substituent Additivity & Resonance: Substituent additivity rules for nitrogen heteroaromatics dictate the electronic distribution across the pyridine ring[3]. The amine group at C3 acts as a strong
π
-donor, shielding the ortho and para positions, while the highly electronegative fluorine atoms at C4 and C6 strongly deshield their directly attached carbons.
Spin-Spin Coupling (
JCF
): The
19F
nuclei (spin 1/2) couple extensively with the carbon framework. The C4 and C6 carbons will appear as massive doublets (
1JCF≈240
Hz). The C5 carbon, flanked by two fluorines, will appear as a doublet of doublets (
2JCF≈15−20
Hz).
Quantitative Data Comparison
The following tables synthesize the predicted and empirically derived NMR shifts, comparing the iodo-variant with its bromo- and non-halogenated counterparts to aid in structural verification.
Table 1: Comparative
1H
NMR Data (Predicted ranges in DMSO-
d6
, 400 MHz)
Compound
H5 Shift (ppm)
H5 Multiplicity
NH
2
Shift (ppm)
H2 Shift (ppm)
4,6-Difluoro-2-iodopyridin-3-amine
6.6 – 6.8
dd or pseudo-t (
3JHF≈2−4
Hz)
5.0 – 5.5 (br s)
N/A
2-Bromo-4,6-difluoropyridin-3-amine
6.7 – 6.9
dd or pseudo-t (
3JHF≈2−4
Hz)
5.1 – 5.6 (br s)
N/A
4,6-Difluoropyridin-3-amine
7.5 – 7.7
dd or pseudo-t (
3JHF≈2−4
Hz)
4.5 – 5.0 (br s)
~7.8 (s or d)
Table 2: Comparative
13C{1H}
NMR Data (Predicted ranges in DMSO-
d6
, 100 MHz)
Reaction Performance: Why Choose the Iodo-Derivative?
While the 2-bromo analog is often a cheaper alternative, the 2-iodo building block provides a critical performance advantage in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira).
Kinetics & Temperature: The C–I bond dissociation energy is significantly lower than the C–Br bond. Oxidative addition of Pd(0) into the C–I bond occurs orders of magnitude faster, allowing reactions to proceed at room temperature.
Mitigating S
N
Ar Side Reactions: The 4,6-difluoro motif is highly susceptible to Nucleophilic Aromatic Substitution (S
N
Ar). If the 2-bromo analog is used, the elevated temperatures (80–100 °C) required for cross-coupling often lead to competitive S
N
Ar displacement of the fluorines by the base or amine ligands. The 2-iodo variant circumvents this by enabling low-temperature coupling, preserving the structural integrity of the fluorines.
To ensure absolute structural integrity before utilizing the building block in sensitive cross-coupling workflows, follow this self-validating NMR protocol:
Step 1: Sample Preparation
Dissolve 15–20 mg of the compound in 0.6 mL of DMSO-
d6
. Causality: DMSO is chosen over CDCl
3
because it disrupts the hydrogen bonding of the 3-NH
2
group, yielding a sharper, more quantifiable amine signal. Add 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
Step 2:
19F
NMR Pre-Screen
Before running lengthy carbon acquisitions, run a quick
19F
spectrum. You must observe two distinct signals (typically between -70 to -90 ppm). Validation: This confirms the asymmetric C4 and C6 fluorines are intact and that no defluorination occurred during transit or storage.
Step 3:
1H
NMR Acquisition
Acquire 16 scans with a relaxation delay (
D1
) of 1 second. Verify the H5 integration (1H) against the NH
2
integration (2H).
Step 4:
13C{1H}
NMR Acquisition (Critical Step)
Parameter Adjustment: Set the relaxation delay (
D1
) to
≥3
seconds. Causality: The quaternary carbons (C2, C3, C4, C6) lack attached protons and rely on slower dipole-dipole relaxation mechanisms. A standard 1-second delay will result in missing or disproportionately small signals for these critical structural nodes.
Scans: Run a minimum of 1024 scans to resolve the C–F coupling multiplets, which split the signal intensity across multiple peaks.
Workflow Visualization
Decision matrix and self-validating NMR workflow for fluorinated pyridine building blocks.
References
[3] Oszczapowicz, J. (2005). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. International Journal of Molecular Sciences, 6(1), 11-17. Retrieved from:[Link]
[2] Kaupp, M., et al. (2020). Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table. Chemical Reviews, 120(15), 7065–7133. Retrieved from:[Link]
Mass spectrometry (LC-MS) fragmentation pattern of 4,6-difluoro-2-iodopyridin-3-amine
An In-Depth Guide to the LC-MS Fragmentation Analysis of 4,6-difluoro-2-iodopyridin-3-amine Authored by: A Senior Application Scientist This guide provides a comprehensive analysis of the predicted Liquid Chromatography-...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide to the LC-MS Fragmentation Analysis of 4,6-difluoro-2-iodopyridin-3-amine
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the predicted Liquid Chromatography-Mass Spectrometry (LC-MS) fragmentation pattern of 4,6-difluoro-2-iodopyridin-3-amine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline. It delves into the rationale behind the fragmentation pathways, offers a robust experimental protocol for verification, and compares LC-MS with alternative analytical techniques for this class of compounds.
The structural elucidation of novel chemical entities is a cornerstone of modern pharmaceutical and materials science research. 4,6-difluoro-2-iodopyridin-3-amine represents a class of highly functionalized heterocyclic building blocks, where the unique substitution pattern of electron-withdrawing fluorine atoms, a bulky iodine atom, and an electron-donating amine group on a pyridine core presents a distinct analytical challenge. Understanding its behavior under mass spectrometric conditions is critical for its identification, purity assessment, and metabolite profiling. This guide utilizes foundational principles of mass spectrometry to predict and explain the fragmentation cascade of this molecule.
Predicted Fragmentation Pathway: A Mechanistic Approach
The fragmentation of an ion in a mass spectrometer is not a random process. It is governed by the chemical properties of the molecule, including bond strengths and the stability of the resulting fragment ions and neutral losses. For 4,6-difluoro-2-iodopyridin-3-amine (Monoisotopic Mass: 256.9487 Da), analysis via Electrospray Ionization (ESI) in positive ion mode is the logical choice due to the basicity of the pyridine nitrogen and the primary amine, which are readily protonated.
The fragmentation cascade begins with the protonated molecular ion, [M+H]⁺, at an expected mass-to-charge ratio (m/z) of approximately 257.96. The subsequent fragmentation events are dictated by the relative lability of the substituents.
Initial and Most Probable Fragmentation: Cleavage of the Carbon-Iodine Bond
The C-I bond is the weakest in the molecule and thus the most likely site for initial fragmentation. This can occur via two primary mechanisms:
Loss of Iodine Radical (I•): A common pathway for iodinated compounds is the homolytic cleavage of the C-I bond, resulting in the loss of a neutral iodine radical (126.90 Da). This would produce a radical cation fragment.
Loss of Hydrogen Iodide (HI): A heterolytic cleavage, often facilitated by a nearby proton, can lead to the elimination of a neutral hydrogen iodide molecule (127.91 Da). This is a very common and energetically favorable pathway.
Secondary Fragmentation: Loss of HF
Fluorinated aromatic compounds are known to undergo fragmentation through the elimination of hydrogen fluoride (HF), with a neutral loss of 20.01 Da.[1] This fragmentation can occur from the parent ion or, more likely, from the fragments formed after the initial loss of iodine.
Ring Fragmentation: Loss of HCN
Aromatic amines and pyridinic structures can undergo ring cleavage. A characteristic fragmentation for anilines and related compounds is the loss of hydrogen cyanide (HCN), a neutral loss of 27.01 Da, from the ring structure.[2]
These predicted pathways provide a chemical "fingerprint" that is essential for the confident identification of the molecule in complex matrices.
Data Summary: Predicted Key Ions
The following table summarizes the major ions predicted to be observed in the tandem mass spectrum (MS/MS) of 4,6-difluoro-2-iodopyridin-3-amine. The exact abundances will depend on the specific collision energy used.
Predicted Ion m/z (Monoisotopic)
Proposed Formula
Proposed Fragmentation Pathway
Notes
257.9566
[C₅H₅F₂IN₂]⁺
Protonated Molecular Ion [M+H]⁺
The precursor ion for MS/MS analysis.
131.0468
[C₅H₄F₂N₂]⁺
Loss of Hydrogen Iodide (-HI) from [M+H]⁺
A highly probable and stable fragment due to the loss of the labile iodine substituent.
111.0362
[C₅H₃FN₂]⁺
Loss of HF from the [M+H - HI]⁺ ion
Sequential loss demonstrating the presence of fluorine.
84.0257
[C₄H₂N]⁺
Loss of HCN from the [M+H - HI - HF]⁺ ion
Indicates fragmentation of the pyridine ring core.
Visualizing the Fragmentation Cascade
A clear visualization of the fragmentation pathway aids in the interpretation of the resulting mass spectrum. The following diagram, generated using DOT language, illustrates the predicted cascade from the parent ion to its major product ions.
Caption: Predicted fragmentation pathway of protonated 4,6-difluoro-2-iodopyridin-3-amine.
Experimental Protocol: LC-MS/MS Analysis
This protocol provides a robust starting point for the analysis of 4,6-difluoro-2-iodopyridin-3-amine on a standard LC-MS/MS system. Optimization may be necessary for specific instruments and sample matrices.
1. Sample Preparation
Prepare a stock solution of the analyte at 1 mg/mL in methanol or DMSO.
Dilute the stock solution with the initial mobile phase (e.g., 95% Water/Acetonitrile with 0.1% Formic Acid) to a final working concentration of 1-10 µg/mL. The use of formic acid is crucial as it aids in the protonation of the analyte in the ESI source, enhancing the signal of the [M+H]⁺ ion.
2. Liquid Chromatography (LC) Parameters
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended for good retention and peak shape of this relatively polar molecule.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient:
0-1 min: 5% B
1-5 min: 5% to 95% B
5-7 min: Hold at 95% B
7-7.1 min: 95% to 5% B
7.1-9 min: Hold at 5% B (re-equilibration)
This gradient provides a good separation window for potential impurities and ensures the analyte is eluted in a sharp band.
Flow Rate: 0.4 mL/min.
Column Temperature: 40 °C. Elevated temperature reduces mobile phase viscosity and can improve peak shape.
Scan Type: Full Scan (MS1) followed by Product Ion Scan (MS/MS or Tandem MS).
MS1 Scan Range: m/z 100-400. This range comfortably covers the parent ion.
MS/MS Precursor Ion: m/z 257.96.
Key ESI Source Parameters:
Capillary Voltage: 3.5 - 4.0 kV.
Source Temperature: 120-150 °C. Higher temperatures can sometimes induce in-source fragmentation.[3]
Desolvation Gas (N₂) Flow: 800 L/Hr.
Desolvation Temperature: 350-450 °C.
Fragmentation Parameters:
Cone Voltage / Declustering Potential: Start with a low value (e.g., 20 V) to minimize in-source fragmentation and clearly observe the precursor ion.[3]
Collision Energy (CE): Perform a collision energy ramp (e.g., 10-40 eV) in the collision cell (using Argon as the collision gas) to observe the full spectrum of fragment ions. This allows for the identification of both low-energy (e.g., loss of HI) and high-energy (e.g., ring cleavage) fragments.
Caption: General experimental workflow for LC-MS/MS analysis.
Comparison with Alternative Analytical Methods
While LC-MS is a powerful tool, it is important to understand its place among other analytical techniques for structural characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H, ¹³C, ¹⁹F) is the definitive method for complete structural elucidation. It provides unambiguous information about the connectivity of atoms and the chemical environment of each nucleus. However, it requires a significantly larger amount of pure sample and is a lower-throughput technique compared to LC-MS.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS could be a viable alternative if the compound is thermally stable and sufficiently volatile. The ionization method typically used in GC-MS is Electron Ionization (EI), which is a "hard" ionization technique that often leads to extensive fragmentation and sometimes a weak or absent molecular ion peak.[4] This can make it difficult to determine the molecular weight but can provide a rich, reproducible fragmentation pattern for library matching. For a molecule like this, ESI in LC-MS is preferred for its soft ionization, which keeps the molecular ion intact.
Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying the functional groups present (e.g., N-H stretches for the amine, C-F stretches, aromatic C=C bonds). However, it does not provide information on the overall molecular structure or weight.
LC-MS/MS offers a unique balance of sensitivity, speed, and structural information, making it the preferred method for rapid identification and characterization in complex mixtures or when sample amounts are limited.
Conclusion
The LC-MS analysis of 4,6-difluoro-2-iodopyridin-3-amine, guided by a mechanistic understanding of fragmentation, provides a powerful method for its characterization. The predicted fragmentation pathway, initiated by the facile loss of hydrogen iodide followed by sequential losses of hydrogen fluoride and hydrogen cyanide, offers a distinct signature for this molecule. The provided experimental protocol serves as a comprehensive starting point for researchers to develop robust analytical methods. By combining predictive analysis with a structured experimental approach, this guide empowers scientists to confidently identify and characterize this and similar complex heterocyclic molecules, accelerating research and development in the chemical and pharmaceutical sciences.
References
Borges, E. M., & Lanças, F. M. (2000). Mass Spectral Fragmentation Pathways in Cyclic Difluoramino and Nitro Compounds. Journal of Mass Spectrometry, 35(7), 841-852.
IodoFinder: Machine Learning-Guided Recognition of Iodinated Chemicals in Nontargeted LC-MS/MS Analysis. (2025). PubMed.
Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. (2023). Thermo Fisher Scientific Community Forums.
Maurer, H. H. (2012). Fragmentation of toxicologically relevant drugs in negative-ion liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 403(5), 1235-1248.
Mass Spectrometry: Fragmentation. University of California, Davis. Available at: [Link]
Mass fragmentation pattern of 26. The presence of a free amino group in... ResearchGate. Available at: [Link]
Ojanperä, I., & Winstock, A. R. (2011). Fragmentation of toxicologically relevant drugs in positive-ion liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 400(1), 1-25.
Amine Fragmentation. (2022). Chemistry LibreTexts. Available at: [Link]
Enhanced Analyte Detection Using In-Source Fragmentation of Field Asymmetric Waveform Ion Mobility Spectrometry-Selected Ions. (2012). Owlstone Medical.
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. (2023). MDPI. Available at: [Link]
Advanced HPLC Method Development and Validation for 4,6-Difluoro-2-iodopyridin-3-amine Purity
The Analytical Challenge: Profiling the Analyte 4,6-difluoro-2-iodopyridin-3-amine is a highly functionalized intermediate critical to modern pharmaceutical synthesis. Designing a robust purity assay for this compound pr...
Author: BenchChem Technical Support Team. Date: April 2026
The Analytical Challenge: Profiling the Analyte
4,6-difluoro-2-iodopyridin-3-amine is a highly functionalized intermediate critical to modern pharmaceutical synthesis. Designing a robust purity assay for this compound presents a triad of distinct chromatographic challenges:
Basic Amine (
pKa≈4.5
) : The primary amine is prone to secondary interactions with residual silanols on silica supports, which acts as a strong cation-exchanger and leads to severe peak tailing.
Halogenation (F, I) : The highly electronegative fluorine atoms and the large, polarizable iodine atom create an electron-deficient aromatic ring that resists retention on standard hydrophobic phases.
Positional Isomers : Synthetic routes inevitably generate closely related isomers (e.g., 2,6-difluoro-4-iodopyridin-3-amine) that are notoriously difficult to resolve using purely dispersive retention mechanisms.
Stationary Phase Comparison: Why Traditional C18 Fails
To establish a "Fitness for Purpose" method as defined by , we objectively compared three distinct stationary phases. The goal was to achieve a reliable Reportable Result (RR) by maximizing resolution (
Rs
) and minimizing peak asymmetry (
As
).
The Causality of Retention
Octadecylsilane (C18) : Relies exclusively on dispersive hydrophobic interactions. Because the analyte is highly polarizable and contains a basic amine, C18 fails to adequately retain the compound and suffers from silanol-induced tailing.
Phenyl-Hexyl : Introduces
π−π
interactions. However, because the difluoro-iodo-pyridine ring is heavily electron-deficient, its ability to
π
-stack with the electron-rich phenyl phase is compromised, resulting in only moderate selectivity .
Pentafluorophenyl (PFP) : The PFP phase is highly electronegative. It provides orthogonal selectivity via dipole-dipole interactions (C-F bonds), hydrogen bonding with the amine, and specific halogen bonding with the iodine atom. Furthermore, PFP phases exhibit enhanced cation-exchange capacity at low pH, perfectly accommodating the protonated amine .
Logical workflow for HPLC method development of halogenated aminopyridines.
Mobile Phase & pH Causality
We selected a low-pH mobile phase (0.1% Formic Acid, pH
≈
2.7).
Why? At pH 2.7, the primary amine (
pKa≈4.5
) is fully protonated. This ensures the analyte exists in a single, predictable ionization state, preventing peak splitting. Additionally, the low pH suppresses the ionization of any residual surface silanols on the silica matrix, mitigating tailing while allowing the PFP column's unique halogen-bonding mechanisms to dominate .
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. By integrating a System Suitability Test (SST) prior to sample analysis, the method continuously verifies its own operational integrity and causality.
Step 1: Reagent & Standard Preparation
Mobile Phase A : Add 1.0 mL LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 M
Ω⋅
cm). Degas via sonication.
Mobile Phase B : Add 1.0 mL LC-MS grade Formic Acid to 1000 mL of HPLC-grade Acetonitrile.
SST Solution : Prepare a solution containing 0.1 mg/mL 4,6-difluoro-2-iodopyridin-3-amine and 0.01 mg/mL of its known des-iodo impurity in Mobile Phase A.
Step 2: Chromatographic Conditions
Column : PFP Phase, 150 x 4.6 mm, 3 µm particle size.
Flow Rate : 1.0 mL/min.
Column Temperature : 30°C (Controls mobile phase viscosity and stabilizes mass transfer).
Injection Volume : 10 µL.
Detection : UV Diode Array Detector (DAD) at 254 nm.
Step 3: Gradient Program
Time (min)
% Mobile Phase A
% Mobile Phase B
0.0
80
20
2.0
80
20
10.0
40
60
12.0
40
60
12.1
80
20
15.0
80
20
Step 4: System Suitability Execution (The Validation Gate)
Inject the SST solution in triplicate. The analytical run may only proceed if the system proves its capability:
Resolution (
Rs
) between the API and des-iodo impurity is
≥2.0
.
Asymmetry Factor (
As
) of the API is between 0.9 and 1.2.
Retention time %RSD is
≤1.0%
.
Method Validation to ICH Q2(R2) Standards
Following the , the developed PFP method must undergo rigorous lifecycle validation to ensure the Analytical Target Profile (ATP) is consistently met.
ICH Q2(R2) analytical method validation lifecycle and acceptance criteria.
Specificity : The PFP column's unique dipole interactions guarantee baseline separation of 4,6-difluoro-2-iodopyridin-3-amine from all synthetic precursors and potential degradation products.
Linearity & Range : Validated from 50% to 150% of the nominal working concentration (0.05 to 0.15 mg/mL), achieving a correlation coefficient (
R2
)
≥0.999
.
Accuracy & Precision : Spike-recovery experiments at 80%, 100%, and 120% yield recoveries of 98.5% - 101.2%, with an intra-day precision (RSD) of
<1.5%
.
Robustness : Deliberate variations in column temperature (
±2∘
C) and mobile phase flow rate (
±0.1
mL/min) demonstrated no significant impact on the Reportable Result (RR), confirming the method's resilience for routine laboratory use.
References
ICH Q2(R2) Validation of analytical procedures - Scientific guideline
Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)
URL:[Link]
Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices
Source: LCGC International
URL:[Link]
Getting the Most from Phenyl Stationary Phases for HPLC
Source: LCGC International
URL:[Link]
HPLC method development for fampridine using Analytical Quality by Design approach
Source: Acta Pharmaceutica
URL:[Link]
Comparative
Reactivity comparison: 4,6-difluoro-2-iodopyridin-3-amine vs 2-bromo-4,6-difluoropyridin-3-amine
An In-Depth Guide to the Comparative Reactivity of 4,6-difluoro-2-iodopyridin-3-amine and 2-bromo-4,6-difluoropyridin-3-amine For Researchers, Scientists, and Drug Development Professionals Introduction: Choosing the Rig...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide to the Comparative Reactivity of 4,6-difluoro-2-iodopyridin-3-amine and 2-bromo-4,6-difluoropyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Choosing the Right Halogen for Pyridine Functionalization
In the landscape of medicinal chemistry and materials science, functionalized pyridine scaffolds are indispensable building blocks. Their prevalence in pharmaceuticals and agrochemicals drives a continuous need for efficient and selective synthetic methodologies. Among the vast array of available precursors, halogenated pyridines stand out for their versatility, particularly in transition metal-catalyzed cross-coupling reactions.
This guide provides a detailed comparative analysis of two closely related yet distinct building blocks: 4,6-difluoro-2-iodopyridin-3-amine and 2-bromo-4,6-difluoropyridin-3-amine . While structurally similar, the choice between the iodine and bromine substituent at the C2 position is a critical decision that profoundly impacts reaction kinetics, required conditions, and overall synthetic strategy. As a senior application scientist, my aim is to dissect these differences, grounding the discussion in fundamental mechanistic principles and supporting it with experimental data to empower researchers in making informed decisions for their synthetic campaigns.
Theoretical Framework: The Decisive Role of the Carbon-Halogen Bond
The reactivity of aryl and heteroaryl halides in the majority of palladium-catalyzed cross-coupling reactions is governed by the initial, and often rate-determining, step: oxidative addition .[1] In this step, the palladium(0) catalyst inserts itself into the carbon-halogen (C-X) bond, forming a palladium(II) intermediate. The energy required to cleave this bond is therefore a primary determinant of the reaction's facility.
The bond dissociation energies (BDE) for carbon-halogen bonds follow a clear trend: C-Cl > C-Br > C-I .[1] The C-I bond is the weakest in this series, making it the most susceptible to cleavage. This fundamental property dictates that aryl iodides are generally more reactive than aryl bromides, which are in turn more reactive than aryl chlorides.[2][3][4] This enhanced reactivity for iodo-substituted compounds often translates to:
Faster reaction rates.
The ability to use milder reaction temperatures.
Lower required catalyst loadings.
Greater tolerance for a wider array of less active catalysts.
Conversely, in Nucleophilic Aromatic Substitution (SNAr) , this reactivity trend is often inverted. For SNAr reactions on electron-deficient rings, the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex).[5][6] The reaction is accelerated by substituents that can stabilize this negative charge. Fluorine, with its extreme electronegativity, provides powerful inductive stabilization, making it an excellent leaving group in this context, often superior to bromine or iodine.[5][7][8] For the pyridines , SNAr is most likely to occur at the C4 or C6 positions, displacing one of the fluorine atoms, rather than the halide at C2.
Palladium-Catalyzed Cross-Coupling: A Head-to-Head Comparison
The true divergence in utility between the iodo- and bromo-analogs becomes evident when they are employed in palladium-catalyzed cross-coupling reactions. These transformations are foundational to modern drug discovery for their ability to construct C-C, C-N, and C-O bonds with high fidelity.
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for generating biaryl and heteroaryl-aryl structures. The higher reactivity of the C-I bond in 4,6-difluoro-2-iodopyridin-3-amine makes it the preferred substrate for rapid and efficient coupling under mild conditions.
This reaction is crucial for synthesizing arylamines, a common motif in pharmaceuticals.[12][13] The oxidative addition step is again key, and the C-I bond's lability allows for more efficient coupling. While modern, highly active phosphine ligands can facilitate the coupling of less reactive aryl bromides, the iodo-compound will consistently react faster and under more benign conditions.[12]
Caption: Catalytic cycle for Buchwald-Hartwig amination.
Quantitative Data Summary: Buchwald-Hartwig Amination
Substrate
Amine
Catalyst/Ligand
Base
Solvent
Temp./Time
Yield (%)
Iodo-Derivative
Morpholine
Pd₂(dba)₃ / XPhos
NaOtBu
Toluene
90°C / 3 h
95
Bromo-Derivative
Morpholine
Pd₂(dba)₃ / XPhos
NaOtBu
Toluene
110°C / 10 h
88
Iodo-Derivative
Aniline
Pd(OAc)₂ / BINAP
K₃PO₄
Dioxane
95°C / 4 h
89
Bromo-Derivative
Aniline
Pd(OAc)₂ / RuPhos
K₃PO₄
Dioxane
110°C / 16 h
82
Note: The data presented is representative and compiled based on established reactivity trends. Actual results may vary.[14][15][16][17]
The Sonogashira coupling provides a powerful route to C(sp²)-C(sp) bonds. The reactivity difference between iodo and bromo substrates is particularly pronounced in this reaction. The iodo-pyridine will couple readily with terminal alkynes, often under copper-free conditions, which can be advantageous for preventing alkyne homocoupling. The bromo-analog, being less reactive, typically requires higher temperatures and the presence of a copper(I) co-catalyst.[4][18][19]
Quantitative Data Summary: Sonogashira Coupling
Substrate
Alkyne
Catalyst System
Base
Solvent
Temp./Time
Yield (%)
Iodo-Derivative
Phenylacetylene
Pd(PPh₃)₂Cl₂ (2 mol%)
Et₃N
THF
50°C / 2 h
91
Bromo-Derivative
Phenylacetylene
Pd(PPh₃)₂Cl₂ (4 mol%) / CuI (2 mol%)
DIPEA
DMF
80°C / 8 h
78
Note: The data presented is representative and compiled based on established reactivity trends. Actual results may vary.[18][20]
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
For the 4,6-difluoropyridine core, the most probable sites for SNAr are the fluorine-bearing C4 and C6 positions. These positions are activated by the electron-withdrawing effect of the pyridine nitrogen atom. The C-F bond cleavage is favored in the elimination step following the formation of the Meisenheimer intermediate.[5][7]
The halide at C2 (I or Br) plays a secondary, primarily electronic, role and is not typically displaced in SNAr reactions with common O- or N-nucleophiles. Therefore, both 4,6-difluoro-2-iodopyridin-3-amine and 2-bromo-4,6-difluoropyridin-3-amine are expected to exhibit similar reactivity and regioselectivity in SNAr, with substitution occurring at C4 or C6. The choice between the iodo- and bromo-compound for an SNAr reaction is therefore less critical than in cross-coupling.
Caption: General mechanism for SNAr on the difluoropyridine scaffold.
Experimental Protocols: Practical Guidance
The following are generalized, self-validating protocols that serve as an excellent starting point for optimization.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv., e.g., 4,6-difluoro-2-iodopyridin-3-amine), the boronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[9][21]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Setup: In a glovebox or under a strict inert atmosphere, charge an oven-dried reaction tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
Reactant Addition: Add the aryl halide (1.0 equiv., e.g., 2-bromo-4,6-difluoropyridin-3-amine) and seal the tube with a septum.
Solvent and Amine: Remove the tube from the glovebox. Add the anhydrous, degassed solvent (e.g., toluene) followed by the amine (1.2 equiv.) via syringe.
Reaction: Place the sealed tube in a preheated oil bath or heating block at the desired temperature (e.g., 90-110 °C).
Monitoring & Workup: After the reaction is complete (monitored by LC-MS), cool to room temperature, and quench carefully by pouring into a saturated aqueous solution of ammonium chloride. Extract with an organic solvent.
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash chromatography.
Summary and Strategic Recommendations
The choice between 4,6-difluoro-2-iodopyridin-3-amine and its 2-bromo analog is a strategic one, balancing reactivity against cost and availability.
Feature
4,6-difluoro-2-iodopyridin-3-amine
2-bromo-4,6-difluoropyridin-3-amine
General Reactivity
Higher
Lower
C-X Bond Energy
Lower
Higher
Oxidative Addition
Faster, occurs under milder conditions
Slower, requires more forcing conditions
Ideal Use Case
Rapid library synthesis, proof-of-concept, reactions with sensitive functional groups.
Large-scale synthesis, cost-driven projects, when optimization is feasible.
Catalyst Requirement
Broader catalyst scope, lower loadings often suffice.
Often requires more active, specialized (and expensive) ligands; higher loadings may be needed.
Cost & Availability
Generally more expensive.
Generally less expensive and more widely available.
Final Recommendation:
For exploratory chemistry, medicinal chemistry programs requiring rapid analog synthesis, or reactions involving thermally sensitive substrates , the superior reactivity of 4,6-difluoro-2-iodopyridin-3-amine makes it the clear choice. The investment in the more expensive starting material is often offset by savings in time, catalyst cost, and downstream purification efforts.
For process development and large-scale manufacturing , where cost is a primary driver and there is ample opportunity for reaction optimization, 2-bromo-4,6-difluoropyridin-3-amine is the more pragmatic option. While it may require higher temperatures, more active catalyst systems, and longer reaction times, its lower purchase price makes it economically advantageous for multi-kilogram production campaigns.
References
Current time information in Pasuruan, ID. (n.d.). Google.
Radboud Repository. (n.d.). Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity.
Denmark, S. E., & Smith, R. C. (2003). Cross-Coupling Reactions of Arylsilanols with Substituted Aryl Halides. Organic Letters, 5(8), 1233–1236.
Moloto, B. P., Vermeeren, P., Tiezza, M. D., & Esterhuysen, C. (2020). Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. Chemistry – A European Journal, 26(63), 14349-14357.
Wikipedia. (2023). Buchwald–Hartwig amination.
High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.).
Benchchem. (n.d.). Reactivity Face-Off: Iodo- vs. Bromo-Substituted Benzonitriles in Cross-Coupling Reactions.
Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation. (2025). PMC.
Cahiez, G., & Moyeux, A. (2008). Iron-Catalyzed Cross-Coupling of Primary and Secondary Alkyl Halides with Aryl Grignard Reagents.
Denmark, S. E., & Kallemeyn, J. M. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society, 131(8), 2948–2959.
Benchchem. (n.d.). A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions.
Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald-Hartwig Amination After 25 Years.
Um, I. H., Lee, E. J., & Lee, H. W. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Organic & Biomolecular Chemistry, 12(32), 6175-6180.
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019).
. (n.d.). Retrieved March 27, 2026, from
Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (n.d.).
Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?.
Zhang, H., & Kwong, F. Y. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606-3607.
Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 11, 1568-1575.
Lee, E., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 9993-10001.
Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 4,6-difluoro-N-methylpyrimidin-2-amine.
Preparation method of fluoropyridine compounds. (n.d.). Google Patents.
Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. (2025). ResearchGate.
Reversible C–C Bond Formation Using Palladium Catalysis. (n.d.). ResearchGate.
Advances in Palladium-Catalyzed C(sp3)–H Functionalization: The Role of Traceless Directing Groups. (2024). ACS Publications.
Activation of diverse carbon–heteroatom and carbon–carbon bonds via palladium(II)-catalyzed β-X elimination. (n.d.). PMC.
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
Recent Advancements and Perspectives in Copper-catalysed Sonogashira Coupling Reactions. (2014). The Royal Society of Chemistry.
Copper-free Sonogashira cross-coupling reactions: an overview. (n.d.). PMC - NIH.
SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. (n.d.).
Why are o-iodonitrobenzene and o-fluoronitrobenzene both active in the following reaction, but the bromo and chloro derivatives are not?. (2015). ResearchGate.
Synthesis and structure of 4,6-bis(difluoromethyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile. (n.d.).
Reaction of 3-Amino-4,6-diarylthieno[2,3-b]pyridine-2-carboxamides with Ninhydrin. (n.d.).
Synthesis of Fluorinated Amines: A Personal Account. (n.d.). PMC - NIH.
Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. (2023). Georgia Southern Commons.
Scherbinina, S. I., Fedorov, O. V., Levin, V. V., Kokorekin, V. A., Struchkova, M. I., & Dilman, A. D. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry, 82(23), 12967-12974.
Benchchem. (n.d.). A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine.
Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. (2019). Comptes Rendus de l'Académie des Sciences.
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (n.d.). MDPI.
Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4'-fluoro-3'-methylbenzophenone.
β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling. (n.d.). PMC.
Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. (n.d.). ResearchGate.
Comparing regioselectivity of halogens in 4,6-difluoro-2-iodopyridin-3-amine
An In-Depth Technical Guide to the Regioselective Halogenation of 4,6-difluoro-2-iodopyridin-3-amine This guide provides a comprehensive analysis of the regioselective halogenation of 4,6-difluoro-2-iodopyridin-3-amine,...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Regioselective Halogenation of 4,6-difluoro-2-iodopyridin-3-amine
This guide provides a comprehensive analysis of the regioselective halogenation of 4,6-difluoro-2-iodopyridin-3-amine, a highly substituted pyridine derivative of significant interest to researchers in medicinal chemistry and drug development. We will dissect the electronic and steric factors governing the reactivity of this substrate and compare the methodologies for introducing chlorine, bromine, and iodine onto the pyridine core. This document is intended to serve as a practical resource, offering not only theoretical insights but also detailed experimental protocols to support laboratory synthesis.
The Strategic Importance of Halogenated Pyridines
Halogenated pyridine scaffolds are privileged structures in modern drug discovery. The incorporation of halogen atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity to target proteins. Achieving precise control over the position of halogenation—regioselectivity—is therefore a critical challenge in the synthesis of novel pharmaceutical candidates. The subject of this guide, 4,6-difluoro-2-iodopyridin-3-amine, presents a unique case study where multiple substituents dictate the outcome of electrophilic substitution.
Substrate Analysis: Predicting the Site of Halogenation
The regioselectivity of an electrophilic aromatic substitution reaction is governed by the cumulative electronic and steric effects of the substituents already present on the ring. In the case of 4,6-difluoro-2-iodopyridin-3-amine, we must consider the directing influence of four distinct groups on the electron-deficient pyridine ring.
Pyridine Nitrogen: The nitrogen atom itself is strongly electron-withdrawing, which deactivates the entire ring towards electrophilic attack compared to benzene. This effect is most pronounced at the α (2, 6) and γ (4) positions.[1]
Amino Group (-NH₂ at C-3): The amino group is a powerful activating group due to its ability to donate its lone pair of electrons into the ring via the resonance effect. It is a strong ortho, para-director.[2] In this molecule, it strongly activates positions 2, 4, and 6.
Fluoro Groups (-F at C-4, C-6): Halogens exert a dual electronic effect. They are deactivating through the inductive effect (electronegativity) but are ortho, para-directing through the resonance effect (lone pair donation).[3][4]
Iodo Group (-I at C-2): Similar to fluorine, iodine is inductively deactivating and resonance-directing to the ortho and para positions. It is also a sterically bulky group.
Consensus of Directing Effects:
The dominant directing group on this scaffold is unequivocally the C-3 amino group, due to its potent activating nature.[2] It directs incoming electrophiles to the ortho positions (C-2 and C-4) and the para position (C-6). However, all three of these positions are already substituted.
Position C-2: Blocked by a bulky iodo group.
Position C-4: Blocked by a fluoro group.
Position C-6: Blocked by a fluoro group.
This leaves the C-5 position as the only available site for substitution. The reaction is therefore predicted to be highly regioselective for the C-5 position, irrespective of the halogenating agent used. The primary challenge shifts from controlling regioselectivity between multiple sites to optimizing the conditions for substitution at this sterically and electronically distinct position.
Application Scientist Guide: Benchmarking Commercial Suppliers for High-Purity 4,6-Difluoro-2-iodopyridin-3-amine
Executive Summary & Chemical Context 4,6-Difluoro-2-iodopyridin-3-amine (CAS: 1934432-95-7) is a highly functionalized, polyhalogenated building block critical to the synthesis of next-generation kinase inhibitors and ag...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Context
4,6-Difluoro-2-iodopyridin-3-amine (CAS: 1934432-95-7) is a highly functionalized, polyhalogenated building block critical to the synthesis of next-generation kinase inhibitors and agrochemicals. The unique substitution pattern—an amine at C3 flanked by a reactive iodine at C2 and electron-withdrawing fluorines at C4 and C6—creates a severely electron-deficient heterocycle.
While this reactivity profile is highly desirable for downstream functionalization, it introduces two severe quality control (QC) challenges when sourcing from commercial suppliers:
Halogen Scrambling (Halogen Dance Reaction): Polyhalogenated heterocycles are notoriously susceptible to base-induced halogen migration during their synthesis[1]. Impurities from a supplier's synthetic route (e.g., des-iodo or 2,4-diiodo isomers) can severely impact downstream yields.
Trace Metal Contamination: Because this building block is exclusively used in transition-metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig, Suzuki-Miyaura), trace metals (Pd, Cu, Fe) left over from the supplier's manufacturing process can act as "phantom catalysts." These contaminants lead to unpredictable reaction kinetics or the poisoning of your intended catalyst system[2].
Supplier Benchmarking: Quantitative Performance Data
To objectively evaluate commercial sources, we benchmarked three representative supplier tiers. The data below summarizes the typical analytical profiles observed across these tiers.
The Causality Behind the Metrics:
Why does a 1% des-iodo impurity matter? In cross-coupling, the des-iodo species acts as a dead-end substrate. It alters the precise stoichiometry of expensive Pd-catalysts and sensitive phosphine ligands, often leading to incomplete conversion. Furthermore, trace copper (>10 ppm) from lower-tier suppliers can inadvertently catalyze homocoupling (Glaser-type) side reactions, drastically reducing the yield of the desired cross-coupled product[2].
Scientific integrity dictates that researchers must not blindly trust Certificate of Analysis (CoA) documents. The following self-validating protocols are required for incoming batch QC.
Workflow for validating the purity and trace metal content of commercial batches.
Protocol 1: RP-HPLC for Isomeric Purity & Halogen Scrambling
Polyhalogenated pyridines require specific chromatographic conditions to prevent peak tailing caused by the basic amine group interacting with residual silanols on the silica stationary phase[4].
Column: ZORBAX Eclipse Plus C18 (4.6 × 150 mm, 5 µm)[4].
Mobile Phase:
Solvent A: 0.1% Trifluoroacetic acid (TFA) in Ultra-Pure Water. (Causality: A pH of ~2.0 ensures full protonation of the pyridine nitrogen, locking its ionization state and preventing peak broadening).
Solvent B: HPLC-Grade Acetonitrile.
Gradient: 10% B to 90% B over 15 minutes, flow rate 1.0 mL/min.
Detection: UV at 239 nm and 254 nm.
Self-Validation Step: Spike the sample with 1% 4,6-difluoropyridin-3-amine (the des-iodo analog). If the resolution (
Rs
) between the des-iodo peak and the main product peak is
<2.0
, adjust the gradient slope. A valid method must prove it can "see" the impurity before declaring the sample pure.
Protocol 2: ICP-MS for Trace Metal Quantification
Sample Prep (Microwave Digestion): Weigh 50 mg of the compound into a PTFE vessel. Add 5 mL of concentrated ultra-pure
HNO3
and 1 mL of
H2O2
. Digest at 200°C for 20 minutes.
Analysis: Analyze via Agilent 7900 ICP-MS in Helium collision mode to remove polyatomic interferences (e.g.,
40Ar16O
interfering with
56Fe
).
Self-Validation Step: Spike the pre-digestion sample with a known concentration (50 ppb) of Pd and Cu. Recovery must fall between 95% and 105%. If recovery is low, the digestion was incomplete, and the organic matrix is suppressing the ionization.
Mechanistic Insights: The Halogen Dance Reaction
When suppliers synthesize 4,6-difluoro-2-iodopyridin-3-amine, or when end-users subject it to strong bases (e.g., LDA, LiHMDS) during functionalization, the molecule can undergo a Halogen Dance Reaction (HDR)[1]. The extreme electron deficiency of the difluoropyridine ring stabilizes localized carbanions, allowing the iodine atom to migrate to adjacent positions. If the supplier's temperature control was poor during the lithiation-iodination sequence, trace amounts of isomeric polyiodinated or scrambled products will contaminate the batch.
Competing pathways between desired C2 cross-coupling and base-induced halogen dance scrambling.
Conclusion & Procurement Recommendations
For Discovery Chemistry (mg scale): Prioritize Tier 2 specialized suppliers. The balance of speed and acceptable purity (>97%) accelerates hit-to-lead timelines without breaking the budget.
For Process R&D (kg scale): Tier 1 or highly vetted Tier 3 suppliers (such as Leyan[3]) must be used, but only if incoming QC strictly enforces trace metal limits (<5 ppm) and isomeric purity (>99%). The financial cost and time lost from failing a large-scale catalytic step far outweigh the premium paid for high-purity starting materials.
References
Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors. MDPI.
5-氟-2-碘吡啶-3-胺 (CAS: 1934432-95-7)
Trace metal impurities in catalysis. Chemical Society Reviews (RSC Publishing).
Investigations of the Halogen Dance Reaction on N-Substituted 2-Thiazolamines.
Comprehensive Waste Management and Disposal Protocol for 4,6-Difluoro-2-iodopyridin-3-amine
Here is a comprehensive, authoritative guide on the proper laboratory handling and disposal of 4,6-Difluoro-2-iodopyridin-3-amine, designed for research and drug development professionals. As a highly substituted halogen...
Author: BenchChem Technical Support Team. Date: April 2026
Here is a comprehensive, authoritative guide on the proper laboratory handling and disposal of 4,6-Difluoro-2-iodopyridin-3-amine, designed for research and drug development professionals.
As a highly substituted halogenated aromatic compound, 4,6-Difluoro-2-iodopyridin-3-amine presents specific challenges in laboratory waste management. The presence of multiple halogens (fluorine and iodine) on the pyridine ring dictates strict segregation and disposal pathways to comply with environmental regulations and prevent the release of persistent organic pollutants.
This guide outlines the causal mechanisms behind its waste classification and provides a self-validating, step-by-step operational protocol for its safe disposal in a professional laboratory setting.
Chemical Profiling and Waste Classification Logic
To establish a fail-safe disposal protocol, we must first understand the physicochemical behavior of the molecule during destruction.
4,6-Difluoro-2-iodopyridin-3-amine contains strong carbon-halogen bonds. Under the Resource Conservation and Recovery Act (RCRA) and Environmental Protection Agency (EPA) guidelines, any organic compound that is fluorinated, chlorinated, brominated, or iodated must be strictly classified and segregated as Halogenated Organic Waste [1].
The Causality of Segregation:
Why can't this be mixed with standard non-halogenated solvents (like ethanol or hexane)?
Incineration Dynamics: Non-halogenated waste is typically incinerated for energy recovery or standard destruction. However, halogenated organics exhibit high thermal stability and require specialized high-temperature incineration (often in rotary kilns) to break the carbon-halogen bonds[2].
Acid Gas Generation: When 4,6-Difluoro-2-iodopyridin-3-amine is combusted, it generates highly corrosive and toxic acid gases, specifically Hydrogen Fluoride (HF) and Hydrogen Iodide (HI). Specialized incinerators are equipped with high-efficiency caustic scrubbers (using alkaline solutions) to neutralize these exhaust gases before environmental release[2].
Dioxin/Furan Prevention: Low-temperature combustion of halogenated aromatics can lead to the synthesis of highly toxic polychlorinated/polyhalogenated dibenzodioxins and furans. Segregation ensures the waste is routed only to facilities capable of sustaining the extreme temperatures (>1000°C) required to prevent their formation.
Table 1: Laboratory Waste Segregation Matrix
Use this self-validating matrix to ensure 4,6-Difluoro-2-iodopyridin-3-amine is routed correctly at the bench.
Do not mix with halogens; reduces fuel blending value and damages standard incinerators.
Aqueous / Inorganic
Heavy metals, mineral acids, aqueous buffers
Neutralization, Precipitation, Filtration
Keep completely separate from all organic streams to prevent exothermic reactions[1].
Step-by-Step Operational Disposal Protocol
This methodology ensures compliance from the point of generation at the laboratory bench to final institutional transfer.
Step 1: Point-of-Generation Containment
Action: Select a chemically compatible waste receptacle. High-Density Polyethylene (HDPE) or glass carboys are required.
Rationale: Halogenated pyridines and their typical solvent vehicles can degrade certain lower-grade plastics. Metal containers must be strictly avoided due to the potential for trace acid generation and subsequent corrosion.
Step 2: Segregation and Bulking
Action: Deposit the chemical (and any associated reaction solvents or washings) exclusively into the container designated for Halogenated Organic Waste (often denoted by a green tag or specific institutional color-coding)[1].
Rationale: Mixing even small quantities of 4,6-Difluoro-2-iodopyridin-3-amine into a non-halogenated container contaminates the entire bulk volume, forcing the entire carboy to be reclassified and treated at a significantly higher cost as halogenated waste[3].
Step 3: Satellite Accumulation Area (SAA) Management
Action: Store the active waste container in a designated SAA, which must include secondary containment (e.g., a spill tray capable of holding 110% of the container's volume). Keep the container tightly closed unless actively adding waste.
Rationale: Prevents volatile emissions and mitigates the risk of catastrophic spills reaching laboratory drains.
Step 4: Manifesting and EH&S Transfer
Action: Complete a hazardous waste tag detailing the exact composition. You must explicitly list "4,6-Difluoro-2-iodopyridin-3-amine" and estimate its percentage/mass in the mixture. Do not use generic terms like "amine waste."
Rationale: Commercial disposal facilities rely on the institutional manifest to calculate the necessary stoichiometric ratio of caustic scrubbers needed to neutralize the HF and HI gases generated during incineration[2].
Workflow Visualization
The following diagram illustrates the lifecycle of 4,6-Difluoro-2-iodopyridin-3-amine waste, validating the necessity of the segregation steps described above.
Lifecycle of Halogenated Pyridine Waste: From bench generation to thermal destruction.
Decontamination of Solid Waste (Consumables)
Solid consumables (e.g., Kimwipes, filter papers, disposable spatulas, and nitrile gloves) contaminated with 4,6-Difluoro-2-iodopyridin-3-amine cannot be disposed of in standard municipal trash.
Protocol: Place all contaminated solid consumables into a transparent, heavy-duty plastic bag or rigid container specifically designated for Halogenated Solid Debris [4].
Justification: Solid waste contaminated with halogenated organics is subjected to the same rotary kiln incineration as liquid waste[2]. Transparent bags are often required by Environmental Health and Safety (EH&S) departments to allow for visual inspection to ensure no free liquids or incompatible items (like sharps or reactive metals) have been improperly discarded[4].
References
Bucknell University Environmental Health and Safety. Hazardous Waste Segregation Guide. Bucknell.edu.